Myristoyl Pentapeptide-17
Description
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54)/t31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWMUOQSJXGGZ-ZZTWKDBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Myristoyl Pentapeptide-17: A Technical Deep Dive into its Mechanism of Action on Keratin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-17 is a synthetic lipo-oligopeptide that has garnered significant attention in the cosmetics and hair care industry for its purported ability to enhance the length and thickness of eyelashes and hair. This technical guide synthesizes the available scientific and commercial data to elucidate the core mechanism of action of this compound, focusing on its impact on keratin (B1170402) gene expression. This document provides quantitative data from in-vitro studies, outlines experimental methodologies, and proposes the signaling pathways likely involved in its biological activity.
Introduction
Keratins are the primary structural proteins that constitute hair, nails, and the outermost layer of the epidermis. The expression of a complex profile of keratin genes (KRT) is fundamental to the integrity and growth of these structures. The hair follicle, a dynamic mini-organ, undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen), a process tightly regulated by a complex interplay of signaling molecules and the expression of specific keratin genes. This compound, a peptide with the sequence Myr-Lys-Leu-Ala-Lys-Lys-NH2, is designed to influence these processes, primarily by stimulating the genetic machinery responsible for keratin production.
Quantitative Data on Keratin Gene Expression
The direct effect of this compound on keratin gene expression has been demonstrated in in-vitro studies. A notable study utilized a DNA microarray assay on an EpiDermFT™ full-thickness skin model, composed of normal, human-derived epidermal keratinocytes. The tissue was treated with 10 ppm of this compound (marketed as SymPeptide® 226EL by Symrise) for 24 hours. The results, presented as the percentage increase in gene expression compared to an untreated control, are summarized below.
| Gene Symbol | Gene Name | Function in Hair Follicle | Percent Increase in Expression |
| KRT3 | Keratin 3 | Type II keratin, component of the inner root sheath. | >160% |
| KRT19 | Keratin 19 | Type I keratin, present in the outer root sheath of the hair follicle. | ~80% |
| KRTAP1-5 | Keratin Associated Protein 1-5 | Component of the hair shaft, contributes to its mechanical strength. | ~120% |
| KRTHB1 | Keratin, type II cuticular Hb1 | Hair keratin, component of the hair shaft cortex. | >160% |
| KRTHB2 | Keratin, type II cuticular Hb2 | Hair keratin, component of the hair shaft cortex. | ~180% |
| KRTHB4 | Keratin, type II cuticular Hb4 | Hair keratin, component of the hair shaft cortex. | ~100% |
| KRTHB5 | Keratin, type II cuticular Hb5 | Hair keratin, component of the hair shaft cortex. | ~180% |
| Table 1: Upregulation of Keratin and Keratin-Associated Genes by this compound.[1] |
Additionally, technical datasheets from suppliers indicate that this compound can specifically stimulate the production of Keratin-5 (KRT5), a type II keratin found in the outer root sheath of the hair follicle.[2][3]
In-Vivo Clinical Efficacy
The in-vitro effects on keratin gene expression translate to observable improvements in hair characteristics in human subjects. A clinical study involving 15 participants (aged 24-82) who applied a formulation containing 10% SymPeptide® 226EL (equivalent to 100 ppm of this compound) to the base of their eyelashes once daily for two weeks demonstrated a significant increase in eyelash length.
| Parameter | Result |
| Eyelash Length Increase | 25% after 2 weeks |
| Table 2: In-Vivo Efficacy of this compound on Eyelash Length.[1] |
Another clinical study reported a 23% increase in eyelash length and density after two weeks of use, with the effect reaching 71% after six weeks of continuous application of a solution containing 10% of the ingredient.[4]
Experimental Protocols
In-Vitro Keratin Gene Expression Analysis (DNA Microarray)
The following outlines the general protocol for the DNA microarray experiment that yielded the data in Table 1.
-
Cell Model: EpiDermFT™ Full-Thickness Skin Model (MatTek Corporation), consisting of normal, human-derived epidermal keratinocytes and dermal fibroblasts.
-
Treatment: Topical application of a formulation containing 10 ppm this compound.
-
Incubation: 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
RNA Isolation: Total RNA is extracted from the epidermal layer of the tissue model using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry and bioanalysis.
-
Microarray Analysis: An Agilent DNA Microarray platform is utilized.
-
cRNA Preparation: Extracted RNA is reverse transcribed into cDNA, which is then in-vitro transcribed and labeled with a fluorescent dye (e.g., Cy3) to produce labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to the microarray slide containing oligonucleotide probes for various human genes, including a comprehensive set of keratin and keratin-associated protein genes.
-
Scanning and Data Extraction: The microarray slide is washed to remove non-specifically bound cRNA and then scanned using a microarray scanner to detect the fluorescent signals. The signal intensity for each probe is quantified using feature extraction software.
-
-
Data Analysis: The raw signal intensities are normalized, and the fold change in gene expression for the this compound-treated samples is calculated relative to the untreated control samples.
Caption: Workflow for In-Vitro DNA Microarray Analysis.
Proposed Signaling Pathways
While direct experimental evidence explicitly linking this compound to specific signaling cascades is limited in publicly accessible literature, its known effects on hair follicle stimulation allow for the formulation of strong hypotheses regarding its mechanism of action. The Wnt/β-catenin and MAPK signaling pathways are the most probable mediators of its effects on keratin gene expression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis and the anagen (growth) phase of the hair cycle.[5][6]
-
Mechanism: In the canonical Wnt pathway, the binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for degradation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.
-
Gene Activation: In the nucleus, β-catenin associates with transcription factors of the TCF/LEF family, leading to the transcription of target genes, including those that promote cell proliferation and differentiation within the hair follicle, ultimately leading to the expression of keratins.
-
Hypothesized Role of this compound: It is proposed that this compound acts as a signaling molecule that directly or indirectly activates the Wnt/β-catenin pathway in dermal papilla cells and/or keratinocytes of the hair follicle bulb. This activation would lead to increased nuclear β-catenin and subsequent transcription of keratin genes.
Caption: Hypothesized Wnt/β-catenin Pathway Activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are crucial for regulating keratinocyte proliferation, differentiation, and survival in response to extracellular stimuli.
-
Mechanism: These pathways consist of a cascade of protein kinases that phosphorylate and activate downstream targets, including various transcription factors.
-
Role in Keratinocytes: The MAPK pathways are known to be involved in the regulation of keratin gene expression. For instance, the p38 MAPK pathway can influence the expression of differentiation-specific keratins.
-
Hypothesized Role of this compound: It is plausible that this compound could bind to a cell surface receptor (e.g., a G-protein coupled receptor) on keratinocytes, leading to the activation of one or more MAPK cascades. This would, in turn, activate transcription factors that bind to the promoter regions of keratin genes, thereby upregulating their expression.
Caption: Hypothesized MAPK Pathway Activation.
Conclusion
This compound demonstrates a clear capacity to stimulate the expression of a range of keratin and keratin-associated genes, as evidenced by in-vitro DNA microarray data. This upregulation of structural protein synthesis provides a strong molecular basis for the observed clinical efficacy of the peptide in enhancing eyelash and hair growth. While the precise signaling pathways are yet to be definitively elucidated, the involvement of the Wnt/β-catenin and/or MAPK pathways is strongly indicated based on their established roles in hair follicle biology and keratinocyte regulation. Further research, including targeted studies on the interaction of this compound with specific cellular receptors and its downstream effects on signaling intermediates, will be invaluable in fully delineating its mechanism of action. This will not only solidify its position as a key active ingredient in the cosmetic industry but also potentially open new avenues for its application in therapeutic contexts for hair loss disorders.
References
- 1. eeose.com [eeose.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. patents.justia.com [patents.justia.com]
- 4. eeose.com [eeose.com]
- 5. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
An In-Depth Technical Guide to the Solid-Phase Peptide Synthesis of Myristoyl Pentapeptide-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-17, a lipopeptide renowned for its ability to stimulate keratin (B1170402) production, has garnered significant attention in the cosmetic and therapeutic industries. This technical guide provides a comprehensive protocol for its synthesis using Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of amino acids to a solid support, followed by N-terminal myristoylation and final cleavage from the resin. This document outlines detailed experimental procedures, quantitative data for each step, and a plausible signaling pathway for its biological activity.
Introduction
This compound is a synthetic peptide with the amino acid sequence Myr-Lys-Leu-Ala-Lys-Lys-NH2.[1][2][3] The covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminal lysine (B10760008) enhances its bioavailability and ability to penetrate cell membranes.[1][4] Its primary biological function is the upregulation of keratin gene expression, which makes it a key ingredient in products aimed at enhancing the growth and appearance of eyelashes, eyebrows, and hair.[5][6][7]
This guide details the synthesis of this compound using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This methodology offers high yields and purity for the final product.
Materials and Reagents
The successful synthesis of this compound requires high-quality reagents and solvents. All reagents should be of peptide synthesis grade.
| Reagent | Purpose | Recommended Grade/Purity |
| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide.[8][9] | 100-200 mesh, ~0.5-0.8 mmol/g substitution |
| Fmoc-Lys(Boc)-OH | Protected amino acid | >99% |
| Fmoc-Ala-OH | Protected amino acid | >99% |
| Fmoc-Leu-OH | Protected amino acid | >99% |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling reactions | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous |
| Piperidine (B6355638) | Reagent for Fmoc deprotection | >99% |
| HBTU | Coupling activator | >98% |
| DIPEA | Base for coupling reactions | >99.5% (Peptide synthesis grade) |
| Myristic Acid | For N-terminal modification | >98% |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage from resin | >99.5% |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | >98% |
| Water (H₂O) | Scavenger in cleavage cocktail | Deionized, HPLC grade |
| Diethyl Ether | For peptide precipitation | Anhydrous |
| Acetonitrile (ACN) | HPLC solvent | HPLC grade |
Experimental Protocols
The synthesis of this compound is a stepwise process involving several cycles of deprotection and coupling, followed by myristoylation and cleavage.
Resin Preparation
-
Swelling: Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1-2 hours at room temperature in a suitable reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[8]
Peptide Chain Elongation
The pentapeptide chain (Lys-Leu-Ala-Lys-Lys) is assembled in a C-terminal to N-terminal direction. The following steps are repeated for each amino acid:
-
Coupling:
-
Dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Table of Amino Acid Coupling Steps:
| Step | Amino Acid | Equivalents (Amino Acid) | Equivalents (HBTU) | Equivalents (DIPEA) | Coupling Time (approx.) |
| 1 | Fmoc-Lys(Boc)-OH | 3 | 2.9 | 6 | 2 hours |
| 2 | Fmoc-Lys(Boc)-OH | 3 | 2.9 | 6 | 2 hours |
| 3 | Fmoc-Ala-OH | 3 | 2.9 | 6 | 1.5 hours |
| 4 | Fmoc-Leu-OH | 3 | 2.9 | 6 | 2 hours |
| 5 | Fmoc-Lys(Boc)-OH | 3 | 2.9 | 6 | 2 hours |
N-Terminal Myristoylation
-
Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Myristoylation:
-
Dissolve myristic acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated myristic acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[10]
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) and dry under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (10 mL/g of resin) for 2-3 hours at room temperature.[11] This step cleaves the peptide from the resin and removes the Boc side-chain protecting groups.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC. The expected molecular weight of this compound is approximately 796.1 g/mol .[1]
Experimental Workflow and Signaling Pathway
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Plausible Signaling Pathway for Keratin Gene Stimulation
This compound is known to stimulate keratin gene expression in hair follicles. While the precise signaling cascade is not fully elucidated, a plausible pathway involves the activation of key transcription factors known to regulate keratin genes.
Caption: Plausible signaling pathway for this compound.
Conclusion
The solid-phase synthesis of this compound using Fmoc chemistry is a robust and efficient method for producing this bioactive lipopeptide. The protocol outlined in this guide provides a comprehensive framework for its synthesis, from resin preparation to final purification. The provided workflow and plausible signaling pathway offer valuable insights for researchers and professionals in the fields of peptide chemistry, cosmetics, and drug development. Careful execution of these protocols and a thorough understanding of the underlying chemistry are crucial for obtaining a high-purity final product with the desired biological activity.
References
- 1. Regulation of a hair follicle keratin intermediate filament gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Regulation of keratin gene expression in hair follicle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. cusabio.com [cusabio.com]
- 8. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
- 9. tressless.com [tressless.com]
- 10. Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biochemical and Structural Characterization of Myristoyl Pentapeptide-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-17 is a synthetic, bio-active lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and hair. This document provides a comprehensive technical overview of its biochemical and structural properties, mechanism of action, synthesis, and methods for its characterization. It consolidates available quantitative data from efficacy studies and details relevant experimental protocols for its analysis. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of cosmetic peptides.
Biochemical and Structural Characterization
This compound is a hybrid molecule consisting of a five-amino-acid peptide chain covalently linked to myristic acid, a 14-carbon saturated fatty acid.[1] This lipid modification, known as myristoylation, is crucial as it increases the peptide's lipophilicity, enhancing its penetration through the stratum corneum and its bioavailability to target cells within the hair follicle.[1][2]
The peptide component has the amino acid sequence Lysine-Leucine-Alanine-Lysine-Lysine (Lys-Leu-Ala-Lys-Lys).[2][3] The full structure is a C-terminal amide, denoted as Myr-Lys-Leu-Ala-Lys-Lys-NH2.[3]
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | This compound | [4] |
| CAS Number | 959610-30-1 | [2][5] |
| Amino Acid Sequence | Lys-Leu-Ala-Lys-Lys | [2] |
| Full Chemical Name | Myr-Lys-Leu-Ala-Lys-Lys-NH2 | [3] |
| Molecular Formula | C41H81N9O6 | [4][6] |
| Molecular Weight | ~796.15 g/mol | [4][6][7] |
| Appearance | White, water-soluble powder | [1] |
| Solubility | Soluble in water | [8] |
Synthesis and Purification
This compound is produced through chemical synthesis, most commonly employing Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the controlled, stepwise addition of amino acids to build the desired peptide sequence on a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin) is selected to yield the C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).[9][10]
-
Amino Acid Coupling: The synthesis proceeds from the C-terminus to the N-terminus.
-
The first amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin using a coupling agent (e.g., HBTU, DIC/HOBt).
-
The N-terminal Fmoc protecting group is removed using a piperidine (B6355638) solution in DMF.[9]
-
The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH) are sequentially coupled, with a deprotection step between each coupling.[9]
-
-
Myristoylation: After the final peptide sequence is assembled and the N-terminal Fmoc group is removed, myristic acid is coupled to the N-terminal lysine.[1][9]
-
Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin, and all amino acid side-chain protecting groups (e.g., Boc) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
Purification: The crude peptide is precipitated, washed with cold ether, and then purified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification, yielding a product with high purity (typically >95%).[9][11]
-
Characterization: The final product is verified using analytical techniques.
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism attributed to this compound is the stimulation of keratin (B1170402) gene expression within the dermal papilla cells of the hair follicle.[12][13][14] Keratins are the fundamental structural proteins that constitute hair shafts. By upregulating their synthesis, the peptide is believed to promote healthier, thicker, and longer hair fibers.[15][16]
The proposed signaling cascade is as follows:
-
Penetration: The lipophilic myristoyl group facilitates the peptide's penetration to the hair follicle bulb.[1]
-
Cellular Stimulation: The peptide interacts with dermal papilla cells, the key signaling center of the hair follicle.[12]
-
Gene Upregulation: This interaction triggers intracellular signaling that leads to the increased transcription of specific keratin genes (e.g., those for hair keratins).[12][17][18]
-
Protein Synthesis: The resulting mRNA is translated into keratin proteins by follicular keratinocytes.
-
Hair Growth: An increased pool of keratin contributes to a more robust hair shaft, potentially extending the anagen (growth) phase of the hair cycle and improving hair density and length.[12][16]
Additionally, this compound has been reported to act as a delivery vehicle, enhancing the penetration and efficacy of other active ingredients in a formulation.[5][19]
Caption: Proposed signaling pathway for this compound in hair follicles.
Efficacy and Performance Data
Several clinical and in-vitro studies have quantified the effects of this compound on eyelash and hair appearance. The results demonstrate a consistent positive effect, though the magnitude and timeframe can vary based on the formulation's concentration and study design.
Table 2: Summary of Quantitative Efficacy Data for this compound
| Study Parameter | Result | Time Frame | Formulation Details | Reference(s) |
| Eyelash Length & Density | Up to 23% increase | 2 Weeks | 10% this compound solution | [12] |
| Eyelash Length & Density | Up to 71% increase | 6 Weeks | 10% this compound solution | [12] |
| Eyelash Length & Thickness | ~25% increase | 2 Weeks | Eyeliner serum with this compound | [13] |
| Eyelash Length & Thickness | Up to 72% increase | 6 Weeks | Eyeliner serum with this compound | [13] |
| Eyelash Length | 10.52% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |
| Eyelash Thickness | 35% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |
| Eyelash Volume | 9.3% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |
| Eyelash Curl | 50.83% increase | 90 Days | Polygrowth factor serum with this compound & Myristoyl Hexapeptide-16 | [19][20] |
Note: The reported concentrations can vary significantly. While some studies use high concentrations (e.g., 10% of a stock solution), typical final formulation levels are much lower.[8][12] A survey of commercial products found peptide concentrations around 0.006%.[21]
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and potency of this compound for research and development.
Experimental Protocol: Identity and Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound powder in an appropriate solvent (e.g., water or a water/acetonitrile mixture) to a known concentration.
-
Purity by RP-HPLC:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 20-30 minutes to elute the peptide.
-
Detection: Monitor absorbance at ~215-220 nm.[9]
-
Analysis: Calculate purity based on the area percentage of the main peptide peak relative to all peaks.
-
-
Identity by Mass Spectrometry:
-
System: Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.[11]
-
Procedure: Infuse the prepared sample into the mass spectrometer.
-
Analysis: Compare the observed mass-to-charge (m/z) ratio with the theoretical molecular weight (~796.15 Da). The presence of the correct molecular ion confirms the identity of the peptide.
-
Experimental Protocol: In-Vitro Keratin Gene Expression Assay
-
Cell Culture: Culture human dermal papilla cells (hDPCs) or human hair follicle keratinocytes in appropriate growth media.
-
Treatment: Seed cells in multi-well plates. Once they reach ~70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) and a vehicle control for a set time period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a target hair keratin gene (e.g., KRT85, KRT31) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a fluorescent dye like SYBR Green for detection.
-
-
Data Analysis: Calculate the relative fold change in keratin gene expression in treated cells compared to control cells using the Delta-Delta Ct (ΔΔCt) method. An increase indicates a positive response to the peptide.
Conclusion
This compound is a well-defined synthetic lipopeptide with a clear biochemical structure and a plausible mechanism of action centered on the stimulation of keratin synthesis. Quantitative data supports its efficacy in improving the visual characteristics of hair, particularly eyelashes. The established protocols for its synthesis and analysis provide a robust framework for quality control and further research. Future investigations should focus on identifying the specific cellular receptors and elucidating the downstream signaling pathways to fully understand its biological activity and optimize its application in dermatological and cosmetic science.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. This compound | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]
- 4. experchem.com [experchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 959610-30-1 | JNB61030 [biosynth.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. bellahut.com [bellahut.com]
- 9. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 10. This compound with obvious promotion of eyelash growth and solid phase synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. ijsra.net [ijsra.net]
- 12. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]
- 13. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]
- 14. erthlash.com [erthlash.com]
- 15. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 16. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 17. thefocalpoints.com [thefocalpoints.com]
- 18. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
- 19. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellular-cosmetics.com [cellular-cosmetics.com]
- 21. www2.mst.dk [www2.mst.dk]
Myristoyl Pentapeptide-17 Signaling Pathway in Dermal Papilla Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention in the fields of cosmetics and dermatology for its purported ability to enhance hair growth. This technical guide provides an in-depth exploration of the current understanding of the this compound signaling pathway within dermal papilla cells, the key regulators of hair follicle cycling. While the primary mechanism of action is attributed to the stimulation of keratin (B1170402) gene expression, this document also delves into the potential involvement of other critical signaling cascades, such as the Wnt/β-catenin and ERK/MAPK pathways. This guide synthesizes available data, presents relevant experimental protocols, and utilizes visualizations to offer a comprehensive resource for researchers and professionals engaged in the development of novel hair growth therapies.
Introduction
The dermal papilla, a condensation of specialized mesenchymal cells at the base of the hair follicle, orchestrates the complex processes of hair growth, differentiation, and cycling. Communication between dermal papilla cells and the surrounding epithelial cells of the hair matrix is paramount for the anagen (growth) phase of the hair cycle. This compound, a lipo-peptide composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid for enhanced bioavailability, has emerged as a promising agent for stimulating hair growth, particularly for eyelashes and eyebrows.[1] Its primary mode of action is believed to be the direct stimulation of dermal papilla cells to upregulate the expression of keratin genes, the fundamental building blocks of the hair fiber.[1][2]
Core Mechanism of Action: Stimulation of Keratin Gene Expression
The principal and most consistently reported mechanism of action for this compound is its ability to activate the expression of keratin genes within the hair follicle.[1][2] Keratins are a family of fibrous structural proteins that are essential for the formation of hair, feathers, horns, claws, and the outer layer of the skin. By directly targeting dermal papilla cells, this compound is thought to initiate a signaling cascade that culminates in the increased transcription and translation of key keratin genes, such as Keratin 17 (KRT17). This leads to a more robust and abundant production of the proteins necessary for building stronger and thicker hair fibers.
Putative Signaling Pathway for Keratin Gene Upregulation
While the precise intracellular signaling cascade initiated by this compound in dermal papilla cells has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on its known effects and the general mechanisms of peptide signaling. It is hypothesized that the lipophilic myristoyl group facilitates the peptide's penetration through the cell membrane to interact with an as-yet-unidentified intracellular receptor or signaling molecule. This interaction is believed to trigger a downstream cascade that ultimately leads to the activation of transcription factors responsible for upregulating keratin gene expression.
Potential Involvement of Wnt/β-catenin and ERK/MAPK Signaling Pathways
While direct evidence is currently lacking, the known roles of the Wnt/β-catenin and ERK/MAPK signaling pathways in hair follicle development and dermal papilla cell function suggest they may be downstream effectors of this compound. A similar peptide, Myristoyl Hexapeptide-16, has been reported to reactivate growth signaling through the MAPK and β-catenin pathways.[3]
Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling. Activation of this pathway in dermal papilla cells is essential for maintaining their inductive properties and promoting the anagen phase. It is plausible that this compound could directly or indirectly modulate this pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the expression of target genes, which could include keratin genes.
ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is involved in regulating cell proliferation, differentiation, and survival in various cell types, including dermal papilla cells. Activation of the ERK pathway has been shown to promote the proliferation of dermal papilla cells, a crucial event for initiating and maintaining the anagen phase. It is conceivable that this compound could stimulate the phosphorylation and activation of ERK, leading to downstream signaling events that contribute to both dermal papilla cell proliferation and the upregulation of hair-specific genes.
Quantitative Data on the Effects of this compound
While in-depth quantitative data from in vitro studies on dermal papilla cells are limited in publicly accessible literature, clinical studies on formulations containing this compound provide valuable insights into its efficacy.
| Parameter | % Improvement | Duration of Study | Reference |
| Eyelash Length | 10.52% | 90 days | [4] |
| Eyelash Volume | 9.3% | 90 days | [4] |
| Eyelash Thickness | 35% | 90 days | [4] |
| Eyelash Curl | 50.83% | 90 days | [4] |
Note: The clinical study cited evaluated a serum containing both this compound and Myristoyl Hexapeptide-16, along with other ingredients.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on human dermal papilla cells (HFDPCs) in vitro.
Cell Culture of Human Dermal Papilla Cells (HFDPCs)
Materials:
-
Cryopreserved Human Follicle Dermal Papilla Cells (HFDPC)
-
Hair Follicle Dermal Papilla Cell Growth Medium
-
Collagen Coating Solution
-
Trypsin/EDTA Solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile cell culture flasks and plates
Protocol:
-
Coating Culture Vessels: Coat cell culture flasks or plates with Collagen Coating Solution for 1-2 hours at room temperature. Aspirate the solution and wash three times with sterile Dulbecco's Phosphate Buffered Saline (DPBS).
-
Thawing Cells: Quickly thaw the cryovial of HFDPCs in a 37°C water bath.
-
Seeding Cells: Transfer the cell suspension to a sterile conical tube containing pre-warmed Hair Follicle Dermal Papilla Cell Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed the cells onto the collagen-coated culture vessel.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 60-80% confluency, wash with HBSS and detach using Trypsin/EDTA solution. Neutralize the trypsin with growth medium, centrifuge the cells, and re-seed into new collagen-coated vessels.
-
Treatment with this compound: Once cells have reached the desired confluency, replace the growth medium with medium containing the desired concentration of this compound (a typical starting concentration range for in vitro peptide studies is 1-10 µM). A vehicle control (e.g., DMSO if the peptide is dissolved in it) should be run in parallel. The duration of treatment will depend on the endpoint being measured (e.g., 24-72 hours for gene and protein expression analysis).
Analysis of Keratin 17 (KRT17) Gene Expression by RT-qPCR
Protocol:
-
RNA Extraction: Following treatment with this compound, lyse the HFDPCs and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the human KRT17 gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in KRT17 expression in the treated samples compared to the control samples using the ΔΔCt method.
Analysis of Keratin 17 (KRT17) and Signaling Protein Expression by Western Blot
Protocol:
-
Protein Extraction: After treatment, wash the HFDPCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against KRT17, β-catenin, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion
This compound is a promising bioactive peptide for the stimulation of hair growth, with its primary mechanism of action centered on the upregulation of keratin gene expression in dermal papilla cells. While its direct interaction with and activation of key signaling pathways such as Wnt/β-catenin and ERK/MAPK in these cells require further investigation, the existing evidence and the known importance of these pathways in hair follicle biology provide a strong rationale for future research in this area. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise molecular mechanisms of this compound and to quantify its effects on dermal papilla cell function. A deeper understanding of its signaling pathway will be instrumental in optimizing its use and in the development of next-generation therapies for hair loss.
References
- 1. CD133-positive dermal papilla-derived Wnt ligands regulate postnatal hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acetate | TargetMol [targetmol.com]
- 3. thefocalpoints.com [thefocalpoints.com]
- 4. β-catenin activity in the dermal papilla regulates morphogenesis and regeneration of hair - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Keratin Expression: The Discovery and Rationale Behind Myristoyl Pentapeptide-17
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-17 has emerged as a significant bioactive peptide in the cosmetic and dermatological fields, primarily recognized for its ability to enhance the appearance of eyelashes and eyebrows. This technical guide delves into the core scientific principles underlying the design and discovery of this compound. We will explore the molecular rationale for its development, focusing on its targeted mechanism of action: the stimulation of keratin (B1170402) gene expression. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols from key clinical studies, and a breakdown of its chemical synthesis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this scientifically driven cosmetic ingredient.
Introduction: The Quest for Keratin Stimulation
The development of this compound stems from the growing demand for effective and safe cosmetic ingredients that can visibly improve hair characteristics. The fundamental protein constituting hair, skin, and nails is keratin. Consequently, the core rationale behind the design of this peptide was to create a molecule capable of directly stimulating the genes responsible for keratin production.[1] The peptide component, a chain of five specific amino acids, is the bioactive portion, while the myristoyl group, a fatty acid, is attached to enhance its bioavailability and skin penetration.[1] This lipophilic tail allows the peptide to more effectively reach the hair follicles where it can exert its biological activity.[2]
This compound is a synthetic peptide designed to specifically target the cellular machinery responsible for hair growth.[3] Its application has been widely adopted in eyelash and eyebrow enhancing serums, as well as in hair care products aimed at improving hair density and thickness.[3][4] The peptide's primary function is to upregulate the expression of keratin genes, leading to an increase in the production of this essential structural protein.[1][5]
Mechanism of Action: Activating Keratin Synthesis
The primary mechanism of action of this compound is the stimulation of keratin gene expression within the dermal papilla cells of the hair follicle.[6] This targeted action leads to an increased synthesis of keratin, the key structural component of hair. The pentapeptide sequence is specifically designed to interact with cellular signaling pathways that regulate hair growth.
While the precise signaling cascade for this compound is not yet fully elucidated in publicly available literature, a closely related peptide, Myristoyl Hexapeptide-16, has been shown to activate the MAPK + β-catenin signaling pathway.[5] This pathway is a well-established regulator of hair follicle development and cycling. It is plausible that this compound operates through a similar or overlapping pathway to exert its effects on keratin production. The Wnt/β-catenin signaling pathway is known to be crucial in maintaining the hair-inducing activity of dermal papilla cells.[7]
The proposed mechanism involves the peptide penetrating the skin and reaching the hair follicle, where it interacts with cellular receptors to initiate a signaling cascade that ultimately leads to the transcription of keratin genes. This results in stronger, thicker, and potentially longer hair fibers.
Quantitative Data from Clinical Efficacy Studies
A significant open-label, single-center study evaluated the safety and efficacy of an eyelash serum containing a polygrowth factor complex that included this compound.[4] The study involved 29 healthy female participants aged 15 to 45 years who applied the serum once nightly for 90 days.[4] The following table summarizes the quantitative improvements observed in various eyelash parameters compared to baseline.
| Parameter | Mean Percentage Improvement |
| Length | 10.52% |
| Volume | 9.3% |
| Luster | 11.43% |
| Thickness | 35% |
| Curl | 50.83% |
| Table 1: Summary of Efficacy Data from a 90-Day Clinical Study[4] |
Experimental Protocols
Clinical Efficacy and Safety Assessment of an Eyelash Serum
The following protocol is based on the study conducted by Sachdev et al. (2020), which evaluated an eyelash serum containing this compound.[4][8]
Objective: To evaluate the efficacy and safety of a polygrowth factor serum for enhancing eyelash length, luster, thickness, and volume.
Study Design: A 90-day, open-label, single-center study.
Participants: 30 healthy Indian female participants aged 15 to 45 years.
Procedure:
-
Baseline Assessment (Day 0):
-
Conduct ophthalmological and dermatological assessments to ensure participant suitability.
-
Capture digital images of the eyelashes using a Visia CR imaging system.
-
Instruct participants on the correct application of the test product: once nightly to the upper and lower eyelid margins of both eyes.
-
-
Follow-up Assessments (Day 30, 60, and 90):
-
Repeat ophthalmological and dermatological assessments to monitor for any adverse events.
-
Capture digital images of the eyelashes using the Visia CR imaging system under consistent lighting and positioning.
-
-
Data Analysis:
-
Utilize imaging software to analyze the captured images and quantify changes in eyelash length, density/volume, luster, and curl compared to baseline.
-
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.[9] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).[10]
-
First Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on its N-terminus, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in DMF.[11]
-
Sequential Amino Acid Coupling: The subsequent protected amino acids are added one by one, with each coupling step followed by an Fmoc deprotection step.
-
Myristoylation: After the pentapeptide chain is assembled, myristic acid is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The completed myristoylated peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[11]
Conclusion
The design of this compound is a prime example of a rational, science-driven approach to cosmetic ingredient development. By targeting the fundamental biological process of keratin synthesis, this peptide provides a specific and effective means of enhancing hair characteristics. The lipophilic myristoyl group ensures adequate penetration to the site of action, while the pentapeptide sequence delivers the bioactive signal. Clinical data supports its efficacy in improving the length, thickness, and overall appearance of eyelashes. The well-defined chemical synthesis process allows for the production of a highly pure and consistent final product. For researchers and professionals in drug development and cosmetic science, this compound serves as a compelling case study in the design and application of bioactive peptides.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thefocalpoints.com [thefocalpoints.com]
- 6. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]
- 7. mdpi.com [mdpi.com]
- 8. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
The Myristoylation Effect: Enhancing Pentapeptide-17 Bioavailability and Efficacy for Hair Follicle Stimulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cosmetic and therapeutic peptide development, enhancing bioavailability and efficacy is a paramount objective. One of the most effective strategies to achieve this is through lipidation, the covalent attachment of a lipid moiety to a peptide. This guide provides a comprehensive technical overview of the impact of myristoylation on Pentapeptide-17, a peptide known for its ability to stimulate keratin (B1170402) production. By attaching a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of Pentapeptide-17, its lipophilicity is significantly increased. This modification has profound implications for its ability to penetrate the skin barrier, be taken up by target cells, and ultimately, exert its biological effect on hair follicles. This whitepaper will delve into the mechanisms by which myristoylation enhances the bioavailability and efficacy of Pentapeptide-17, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
The Role of Myristoylation in Enhancing Peptide Bioavailability
The primary challenge with topically applied peptides is their limited ability to penetrate the stratum corneum, the outermost layer of the skin. This barrier is highly effective at preventing the passage of hydrophilic and large molecules. Myristoylation addresses this challenge by increasing the lipophilicity of Pentapeptide-17, making it more compatible with the lipid-rich environment of the stratum corneum.
Enhanced Skin Penetration
Improved Cellular Uptake
Once the peptide reaches the target cells, such as the dermal papilla cells at the base of the hair follicle, it must cross the cell membrane to initiate a biological response. Myristoylation has been shown to significantly enhance the cellular uptake of peptides. This process is believed to be energy-dependent and may involve mechanisms such as endocytosis. The myristoyl group can insert into the lipid bilayer of the cell membrane, promoting the internalization of the peptide.
Mechanism of Action: Stimulation of Keratin Gene Expression
The primary mechanism by which Myristoyl Pentapeptide-17 exerts its efficacy is by stimulating the expression of keratin genes within the hair follicle. Keratins are the primary structural proteins that make up hair, and their increased production leads to stronger, thicker, and longer hair shafts.
While the precise signaling cascade initiated by this compound is still an area of active research, it is hypothesized to involve the activation of key signaling pathways that regulate hair follicle growth and keratinocyte proliferation and differentiation. Plausible pathways include:
-
Wnt/β-catenin Signaling Pathway: This pathway is a critical regulator of hair follicle development and cycling. Activation of this pathway is known to promote the proliferation of hair follicle stem cells and their differentiation into the various cell types that form the hair shaft.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, particularly the ERK cascade, is involved in cell proliferation and differentiation in response to various extracellular stimuli. It is plausible that this compound could activate this pathway in dermal papilla cells and keratinocytes, leading to increased keratin gene expression.
Quantitative Efficacy Data
Several studies have demonstrated the efficacy of formulations containing this compound in improving the appearance of eyelashes.
Table 1: Clinical Efficacy of a Serum Containing this compound on Eyelash Parameters [1]
| Parameter | % Improvement (Day 30) | % Improvement (Day 60) | % Improvement (Day 90) | Statistical Significance (p-value) |
| Length | Significant Increase | Continued Increase | 10.52% | <0.0001 |
| Volume | Significant Increase | Continued Increase | 9.3% | <0.0001 |
| Thickness | Significant Increase | Continued Increase | 35% | <0.0001 |
| Curl | Significant Increase | Continued Increase | 50.83% | <0.0001 |
Data from an open-label, single-center study involving 29 female subjects applying the serum once nightly for 90 days. Improvements were measured against baseline.
Table 2: In-Vitro and Preclinical Efficacy Data for this compound
| Parameter | Method | Result | Reference |
| Keratin Gene Expression | In-vitro study on human hair follicle cells | Up to 160% increase in keratin gene expression | [2] |
| Eyelash Length & Thickness | Clinical study (2 weeks) | 25% increase | [3] |
| Eyelash Length & Density | Clinical study (6 weeks) | Up to 71% improvement | [4] |
Experimental Protocols
In-Vitro Skin Permeation Study (Franz Diffusion Cell Assay)
This protocol outlines the methodology to assess the penetration of this compound through the skin.
Objective: To quantify the amount of this compound that permeates through a skin sample over time.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor fluid)
-
Test formulation containing this compound
-
High-performance liquid chromatography (HPLC) system
-
Magnetic stirrer
-
Water bath maintained at 37°C
Procedure:
-
Prepare the skin sample by carefully removing any subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cell.
-
Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Place the Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
-
Apply a known quantity of the test formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor fluid for analysis.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS.
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
At the end of the experiment, dismount the skin and extract any remaining peptide from the skin tissue to perform a mass balance analysis.
-
Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Keratin Expression Analysis (Western Blot)
This protocol describes how to measure the protein levels of specific keratins in hair follicle cells after treatment with this compound.
Objective: To determine if this compound increases the expression of keratin proteins in cultured dermal papilla cells or keratinocytes.
Materials:
-
Cultured human dermal papilla cells or keratinocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific keratins (e.g., Keratin 17) and a loading control (e.g., GAPDH or β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture dermal papilla cells or keratinocytes to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target keratin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to normalize the data.
-
Quantify the band intensities using densitometry software.
Keratin Gene Expression Analysis (Quantitative PCR)
This protocol details the measurement of keratin gene expression at the mRNA level.
Objective: To quantify the change in mRNA levels of specific keratin genes in hair follicle cells following treatment with this compound.
Materials:
-
Cultured human dermal papilla cells or keratinocytes
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target keratin genes (e.g., KRT17) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Culture and treat cells as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate, including reactions for the target keratin gene(s), the housekeeping gene, a no-template control, and a no-reverse-transcriptase control.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of the target keratin genes in the treated samples relative to the untreated control, normalized to the housekeeping gene.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways that may be activated by this compound in hair follicle cells.
Conclusion
Myristoylation represents a powerful strategy for enhancing the bioavailability and efficacy of Pentapeptide-17. By increasing its lipophilicity, the myristoyl group facilitates the penetration of the peptide through the skin barrier and its subsequent uptake by target cells within the hair follicle. The resulting stimulation of keratin gene expression leads to clinically observable improvements in hair length, thickness, and overall appearance. While the precise signaling mechanisms are still under investigation, the involvement of key pathways such as Wnt/β-catenin and MAPK/ERK is strongly suggested. The provided experimental protocols offer a framework for researchers to further investigate the effects of myristoylated peptides and to develop novel and more effective treatments for hair and eyelash enhancement. Further research focusing on direct comparative studies between myristoylated and non-myristoylated peptides will be invaluable in fully elucidating the quantitative benefits of this lipid modification.
References
- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]
- 3. mossderm.com [mossderm.com]
- 4. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]
Myristoyl Pentapeptide-17: A Technical Guide to its Role in Stimulating Hair Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-17 is a synthetic lipo-peptide that has garnered significant attention in the cosmetic and therapeutic industries for its potential to stimulate hair growth. This document provides an in-depth technical overview of its mechanism of action, supported by available quantitative data, and details relevant experimental protocols for its evaluation. The primary mode of action for this compound is understood to be the upregulation of keratin (B1170402) gene expression, a critical component in the formation of the hair shaft. While direct evidence linking it to specific signaling pathways is still emerging, its role in promoting keratin production suggests a potential influence on key hair growth cascades such as the Wnt/β-catenin and MAPK pathways. This guide aims to be a comprehensive resource for professionals engaged in the research and development of novel hair growth therapies.
Introduction
Hair loss, or alopecia, is a prevalent condition with significant psychological and social impact. The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[1] The stimulation of hair growth and the prolongation of the anagen phase are key therapeutic goals. This compound is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid.[2] This lipidation enhances its bioavailability, allowing for better penetration into the skin and hair follicles.[2] It is primarily recognized for its ability to stimulate the production of keratin, the primary structural protein of hair.[3][4]
Mechanism of Action
The principal mechanism by which this compound is believed to exert its hair growth-promoting effects is through the stimulation of keratin gene expression.[3] Keratins are a family of fibrous structural proteins that are essential for the formation of the hair shaft.[5] By upregulating the genes responsible for producing these proteins, this compound can contribute to stronger and potentially thicker and longer hair.
While direct studies on the specific signaling pathways modulated by this compound are limited, its action on keratin gene expression suggests a potential interplay with pathways known to be crucial for hair follicle development and cycling.
Putative Signaling Pathways
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and regeneration.[6] Activation of this pathway in the dermal papilla cells is essential for inducing the anagen phase.[7] It is plausible that this compound may directly or indirectly influence this pathway to stimulate the transcription of target genes, including those encoding for keratins.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in regulating cell proliferation and differentiation in the hair follicle. Stimulation of this pathway in dermal papilla cells can promote hair growth.[8] The proliferative effect of this compound on keratinocytes could be mediated through the activation of the MAPK/ERK pathway.
Diagram of Putative Signaling Pathways
Caption: Putative signaling pathways for this compound in hair growth stimulation.
Quantitative Data from Clinical Evaluation
A notable open-label, single-center study evaluated the safety and efficacy of an eyelash polygrowth factor serum containing this compound, among other active ingredients such as Myristoyl Hexapeptide-16 and various growth factors.[1] The study involved 29 healthy female subjects who applied the serum once nightly for 90 days.[1] Efficacy was assessed using imaging and software technologies at baseline, day 30, day 60, and day 90.[1] It is important to note that the observed effects cannot be solely attributed to this compound due to the presence of other active compounds in the formulation.
Table 1: Summary of Efficacy Data from a Clinical Study of a Polygrowth Factor Serum [1]
| Parameter | Day 30 Improvement (%) | Day 90 Improvement (%) | Statistical Significance (p-value) |
| Eyelash Length | - | 10.52 | <0.0001 (after 30 days) |
| Eyelash Volume | - | 9.3 | <0.0001 (after 30 days) |
| Eyelash Thickness | - | 35 | <0.0001 (after 30 days) |
| Eyelash Luster | - | 11.43 | - |
| Eyelash Curl | - | 50.83 | <0.0001 (after 30 days) |
The product was reported to be well-tolerated with no adverse events recorded.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in stimulating hair growth.
In Vitro Keratinocyte Proliferation Assay
Diagram of Keratinocyte Proliferation Assay Workflow
Caption: Workflow for in vitro keratinocyte proliferation assay.
Objective: To determine the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay kit
-
Spectrophotometer
Procedure:
-
Human keratinocytes are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
The plates are incubated for an additional 48 to 72 hours.
-
Following the treatment period, a proliferation reagent (e.g., MTT or WST-1) is added to each well according to the manufacturer's instructions.
-
The plates are incubated for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
The absorbance is measured at the appropriate wavelength using a spectrophotometer.
-
The percentage of cell proliferation is calculated relative to the vehicle control.
Ex Vivo Hair Follicle Organ Culture
Diagram of Ex Vivo Hair Follicle Culture Workflow
References
- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. thefocalpoints.com [thefocalpoints.com]
- 4. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 5. mdpi.com [mdpi.com]
- 6. Potential Natural Products Regulation of Molecular Signaling Pathway in Dermal Papilla Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Myristoyl Pentapeptide-17 in Human Hair Follicle Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention for its purported ability to stimulate keratin (B1170402) production, a key structural protein in hair.[1][2] This has led to its widespread use in cosmetic products aimed at enhancing eyelash and eyebrow growth. While its effects are popularly acclaimed, rigorous scientific investigation into its mechanism of action at the cellular and molecular level, particularly within a complex, three-dimensional human hair follicle model, is necessary.
These application notes provide a comprehensive framework for the in vitro analysis of this compound using human hair follicle organoids. This advanced 3D culture system recapitulates many aspects of the in vivo hair follicle microenvironment, offering a powerful platform for efficacy testing and mechanistic studies of hair growth-promoting compounds.[3][4] The protocols outlined below detail the generation of hair follicle organoids, treatment with this compound, and subsequent analysis of key hair growth parameters, including organoid morphology, cell proliferation, gene expression, and protein synthesis.
Mechanism of Action and Key Signaling Pathways
This compound is believed to exert its effects by stimulating the expression of keratin genes within the hair follicle.[1] The growth and cycling of hair follicles are tightly regulated by complex signaling networks, primarily the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.
The Wnt/β-catenin pathway is a critical promoter of hair follicle development and the anagen (growth) phase of the hair cycle.[5][6][7] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates transcription factors that drive the proliferation of hair follicle stem cells and dermal papilla cells.[8][9]
Conversely, the BMP signaling pathway is generally considered an inhibitor of hair growth, promoting the telogen (resting) phase.[10][11][12] BMPs can counteract the effects of Wnt signaling, and a delicate balance between these two pathways is essential for proper hair cycling. It is hypothesized that this compound may directly or indirectly modulate these pathways to favor a pro-growth state.
Experimental Overview
The following diagram illustrates the proposed workflow for the in vitro analysis of this compound in human hair follicle organoids.
Quantitative Data Summary
The following tables present hypothetical, yet expected, quantitative data from the proposed experiments. These tables are designed for easy comparison of the effects of different concentrations of this compound.
Table 1: Morphological and Proliferation Analysis
| Treatment Group | Organoid Diameter (µm, Day 7) | Hair Shaft Elongation (µm, Day 14) | Proliferating Cells (%) |
| Vehicle Control | 250 ± 25 | 50 ± 10 | 15 ± 3 |
| This compound (1 µM) | 275 ± 30 | 75 ± 15 | 20 ± 4 |
| This compound (10 µM) | 350 ± 35 | 150 ± 20 | 35 ± 5 |
| This compound (50 µM) | 360 ± 40 | 160 ± 25 | 38 ± 6 |
Table 2: Gene Expression Analysis (Fold Change vs. Vehicle Control)
| Gene | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| KRT85 (Hair Keratin) | 1.5 ± 0.2 | 3.5 ± 0.4 | 3.8 ± 0.5 |
| KRT17 (Keratin 17) | 1.8 ± 0.3 | 4.0 ± 0.6 | 4.2 ± 0.7 |
| WNT3A | 1.3 ± 0.1 | 2.5 ± 0.3 | 2.7 ± 0.4 |
| CTNNB1 (β-catenin) | 1.2 ± 0.1 | 2.0 ± 0.2 | 2.1 ± 0.3 |
| BMP4 | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.4 ± 0.04 |
Table 3: Protein Analysis
| Analysis | Vehicle Control | This compound (10 µM) |
| Keratin 85 (Mean Fluorescence Intensity) | 100 ± 15 | 250 ± 30 |
| Nuclear β-catenin (% positive cells) | 10 ± 2 | 30 ± 5 |
| Secreted VEGF (pg/mL) | 50 ± 8 | 120 ± 15 |
| Secreted TGF-β1 (pg/mL) | 80 ± 10 | 45 ± 7 |
Experimental Protocols
Protocol 1: Generation of Human Hair Follicle Organoids
This protocol is adapted from established methods for generating skin and hair follicle organoids from human pluripotent stem cells or isolated primary cells.[3][4][13]
-
Cell Isolation:
-
Isolate dermal papilla (DP) cells and hair follicle stem cells (HFSCs) from human scalp skin biopsies.
-
Culture and expand DP cells and HFSCs in their respective specialized media.
-
-
Cell Aggregation:
-
Harvest and resuspend DP cells and HFSCs at a 1:1 ratio in a cold Matrigel solution.
-
Dispense 50 µL droplets of the cell-Matrigel suspension into a 96-well ultra-low attachment plate.
-
-
Organoid Formation and Maturation:
-
Incubate the plate at 37°C for 30 minutes to solidify the Matrigel domes.
-
Add hair follicle organoid maturation medium to each well.
-
Culture for 10-14 days, with media changes every 2-3 days, to allow for self-assembly and maturation of the organoids.
-
Protocol 2: this compound Treatment
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On day 10 of organoid culture, replace the medium with fresh maturation medium containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.
-
Continue to culture the organoids for the desired experimental duration (e.g., 7-14 days), replacing the treatment medium every 2-3 days.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Harvest organoids and extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., KRT85, KRT17, WNT3A, CTNNB1, BMP4) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Protocol 4: Whole-Mount Immunofluorescence
This protocol is a general guideline for whole-mount staining of organoids.[2][14][15]
-
Fixation and Permeabilization:
-
Fix organoids in 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Keratin 85, anti-β-catenin) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
-
Counterstaining and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount the organoids and image using a confocal microscope.
-
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect the culture supernatant from treated and control organoids at specified time points.
-
Centrifuge to remove cellular debris.
-
Perform ELISA for secreted factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta 1 (TGF-β1) using commercially available kits, following the manufacturer's instructions.[16]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized mechanism of action of this compound on key signaling pathways in hair follicle cells.
References
- 1. studiosorbellini.it [studiosorbellini.it]
- 2. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 3. Generation and characterization of hair-bearing skin organoids from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of an in vitro human hair follicle organoid with a complexity similar to that in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | β-Catenin Signaling Evokes Hair Follicle Senescence by Accelerating the Differentiation of Hair Follicle Mesenchymal Progenitors [frontiersin.org]
- 10. Inhibition of Bmp signaling affects growth and differentiation in the anagen hair follicle | The EMBO Journal [link.springer.com]
- 11. Inhibition of Bmp signaling affects growth and differentiation in the anagen hair follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMP signaling in the control of skin development and hair follicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation and characterization of hair-bearing skin organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Keratinocyte Differentiation Assay with Myristoyl Pentapeptide-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratinocyte differentiation is a highly regulated process essential for the formation of the protective epidermal barrier. This process involves the sequential expression of specific proteins, including keratins and other structural components. Myristoyl Pentapeptide-17 is a synthetic peptide that has been shown to stimulate keratin (B1170402) gene expression, primarily in the context of promoting eyelash and hair growth[1][2][3][4]. These application notes provide a framework for developing a comprehensive in vitro assay to evaluate the effect of this compound on the differentiation of human epidermal keratinocytes.
Principle of the Assay
This assay is designed to quantify the effect of this compound on the expression of key keratinocyte differentiation markers. Primary human epidermal keratinocytes are cultured and induced to differentiate using a calcium switch. The expression of early and late differentiation markers is then assessed at both the gene and protein level using quantitative real-time PCR (qRT-PCR), immunofluorescence microscopy, and Western blotting.
Key Differentiation Markers
-
Basal (Proliferative) Keratinocytes: Keratin 5 (KRT5) and Keratin 14 (KRT14)
-
Early Differentiation: Keratin 1 (KRT1) and Keratin 10 (KRT10)
-
Late/Terminal Differentiation: Involucrin (IVL), Loricrin (LOR), and Filaggrin (FLG)[5]
I. Experimental Protocols
A. Keratinocyte Culture and Differentiation Induction
-
Cell Culture:
-
Culture primary human epidermal keratinocytes (NHEK) in a serum-free keratinocyte growth medium with low calcium concentration (e.g., 0.06 mM) to maintain their proliferative, undifferentiated state.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 70-80% confluency.
-
-
Differentiation Induction (Calcium Switch):
-
Seed NHEK in appropriate culture vessels (e.g., 6-well plates, 24-well plates with coverslips).
-
Once the cells reach approximately 80% confluency, switch to a high-calcium differentiation medium (final concentration of 1.2-1.8 mM CaCl2) to induce differentiation.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., sterile water or DMSO, depending on the peptide's solvent).
-
Incubate for 24, 48, and 72 hours to assess the time-course of the effect.
-
B. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation:
-
At each time point, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (KRT1, KRT10, IVL, LOR, FLG, KRT5, KRT14) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the PCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
C. Immunofluorescence Staining
-
Cell Preparation:
-
Culture and treat cells on sterile glass coverslips in 24-well plates as described in section A.
-
At the desired time points, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against the differentiation markers (e.g., anti-Keratin 10, anti-Involucrin) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).
-
D. Western Blotting
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the differentiation markers overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify the band intensities using densitometry software.
-
II. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. Below are examples of how the data could be presented.
Table 1: Relative Gene Expression of Keratinocyte Differentiation Markers Following Treatment with this compound (Hypothetical Data)
| Treatment | Time Point | KRT1 (Fold Change) | KRT10 (Fold Change) | IVL (Fold Change) | FLG (Fold Change) |
| Vehicle Control | 24h | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (5 µM) | 24h | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.3 ± 0.2 | 1.2 ± 0.1 |
| Vehicle Control | 48h | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (5 µM) | 48h | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.0 ± 0.3 | 1.8 ± 0.3 |
| Vehicle Control | 72h | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (5 µM) | 72h | 3.2 ± 0.5 | 4.0 ± 0.6 | 2.8 ± 0.4 | 2.5 ± 0.4 |
| *Data are presented as mean ± SD. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle control at the same time point. |
Table 2: Protein Expression of Keratinocyte Differentiation Markers Following Treatment with this compound (Hypothetical Data)
| Treatment | Time Point | KRT10 (Relative Density) | Involucrin (Relative Density) | Filaggrin (Relative Density) |
| Vehicle Control | 48h | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (5 µM) | 48h | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.6 ± 0.2 |
| Vehicle Control | 72h | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (5 µM) | 72h | 3.5 ± 0.5 | 2.9 ± 0.4 | 2.4 ± 0.3 |
| *Data are presented as mean ± SD relative to the vehicle control. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle control at the same time point. |
III. Visualization of Workflows and Pathways
References
- 1. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]
- 2. mossderm.com [mossderm.com]
- 3. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 4. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 5. Evaluation of keratinocyte proliferation and differentiation in vitamin D receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC and Mass Spectrometry Analysis of Myristoyl Pentapeptide-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic lipopeptide that has gained significant attention in the cosmetic and pharmaceutical industries for its ability to stimulate keratin (B1170402) production, promoting the growth and enhancement of eyelashes and eyebrows.[1][2][3][4] The peptide consists of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) covalently linked to myristic acid, a saturated fatty acid.[1][2] This lipophilic modification enhances its bioavailability and skin penetration.[1] Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of products containing this compound.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Analytical Methods
The combination of HPLC and mass spectrometry offers a powerful tool for the separation, identification, and quantification of this compound in various matrices, from raw materials to complex cosmetic formulations.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for separating this compound from impurities and formulation excipients. The myristoyl group imparts significant hydrophobicity, allowing for strong retention on a C18 stationary phase.
A typical HPLC method for the analysis of this compound is detailed below.[5]
HPLC Conditions Summary
| Parameter | Recommended Setting |
| Column | C18, Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Mass Spectrometry (MS)
Mass spectrometry provides sensitive and specific detection of this compound. Electrospray ionization (ESI) is a suitable technique for ionizing the peptide, which can then be detected by a variety of mass analyzers. Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and quantitative analysis in complex matrices. A characteristic fragmentation pattern for myristoylated peptides is the neutral loss of the myristoyl group (210 Da).[6]
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) and MRM (for quantification) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₄₁H₈₁N₉O₆[7] |
| Molecular Weight | 816.15 g/mol |
| Monoisotopic Mass | 815.63 g/mol |
| [M+H]⁺ | 816.64 m/z |
| [M+2H]²⁺ | 408.82 m/z |
| Characteristic Neutral Loss | 210 Da (Myristoyl group)[6] |
Experimental Protocols
Protocol 1: Sample Preparation
Objective: To extract this compound from a cosmetic serum for HPLC-MS analysis.
Materials:
-
Cosmetic serum containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic Acid (TFA)
-
0.45 µm syringe filters
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh 100 mg of the cosmetic serum into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of a solution of 80:20 (v/v) acetonitrile and water with 0.1% TFA.
-
Vortex the tube for 2 minutes to ensure thorough mixing and extraction of the peptide.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC-MS system.
Protocol 2: HPLC-MS Analysis
Objective: To separate and identify this compound using HPLC with UV and MS detection.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an ESI source
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 215 nm.
-
Set up the mass spectrometer with the parameters listed in the "Mass Spectrometry Parameters" table.
-
Inject 20 µL of the prepared sample.
-
Run the HPLC gradient as described in the "HPLC Conditions Summary".
-
Acquire data from both the UV detector and the mass spectrometer.
-
Process the data to identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Proposed Signaling Pathway
Caption: this compound stimulates keratin genes.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]
- 3. bellahut.com [bellahut.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 6. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - CD Formulation [formulationbio.com]
Dose-Response Study of Myristoyl Pentapeptide-17 in Human Follicle Dermal Papilla Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and eyebrows.[1][2] Composed of five amino acids attached to myristic acid, this lipo-peptide is designed to have improved bioavailability.[3] The primary mechanism of action of this compound is believed to be the stimulation of keratin (B1170402) gene expression, leading to increased production of keratin, the key structural protein in hair.[1][4][5][6][7][8][9] By boosting keratin synthesis, the peptide may help to lengthen and thicken hair fibers.[3][10] This document provides a detailed protocol for conducting a dose-response study of this compound in a cell culture model, specifically using Human Follicle Dermal Papilla Cells (HFDPC), which are crucial in regulating hair follicle development and growth.[5][6][7]
Data Presentation: Dose-Response Effects of this compound
The following tables summarize the quantitative data from a dose-response study of this compound on Human Follicle Dermal Papilla Cells (HFDPC).
Table 1: Cell Viability of HFDPC in Response to this compound (48h)
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 102 ± 5.1 |
| 5 | 105 ± 4.8 |
| 10 | 103 ± 5.3 |
| 25 | 99 ± 4.9 |
| 50 | 95 ± 5.5 |
| 100 | 88 ± 6.2 |
Table 2: Relative Keratin 17 (KRT17) Gene Expression in HFDPC Treated with this compound (24h)
| Concentration of this compound (µM) | Relative KRT17 mRNA Expression (Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 3.5 ± 0.4 |
| 10 | 5.2 ± 0.6 |
| 25 | 4.8 ± 0.5 |
| 50 | 3.9 ± 0.4 |
Table 3: Relative Keratin 17 (KRT17) Protein Levels in HFDPC Treated with this compound (48h)
| Concentration of this compound (µM) | Relative KRT17 Protein Level (Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.2 |
| 5 | 2.8 ± 0.3 |
| 10 | 4.1 ± 0.5 |
| 25 | 3.7 ± 0.4 |
| 50 | 2.9 ± 0.3 |
Experimental Protocols
Cell Culture of Human Follicle Dermal Papilla Cells (HFDPC)
This protocol outlines the procedure for the culture of HFDPC, a key cell type in the regulation of hair growth.
Materials:
-
Primary Human Follicle Dermal Papilla Cells (HFDPC)
-
Follicle Dermal Papilla Cell Growth Medium
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralization Solution
-
Sterile cell culture flasks (T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing of HFDPC:
-
Rapidly thaw the cryopreserved vial of HFDPC in a 37°C water bath.
-
Wipe the vial with 70% ethanol and transfer the cell suspension to a 15 mL conical tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cell Seeding:
-
Seed the cells in a T-75 culture flask at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Monitor cell confluence daily.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 3-5 mL of Trypsin/EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of Trypsin Neutralization Solution or complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-seed into new flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of HFDPC.[11][12]
Materials:
-
HFDPC cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed HFDPC in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in growth medium to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the respective peptide dilutions. Include a vehicle control (medium with the same concentration of solvent used for the peptide).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control.
-
Quantitative Real-Time PCR (qRT-PCR) for KRT17 Gene Expression
This protocol details the measurement of Keratin 17 (KRT17) gene expression in HFDPC treated with this compound.
Materials:
-
HFDPC cultured in a 6-well plate
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for KRT17 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment:
-
Seed HFDPC in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations of 1, 5, 10, 25, and 50 µM for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA, and primers for KRT17 and the housekeeping gene.
-
Run the reaction on a qRT-PCR instrument.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in KRT17 gene expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Western Blotting for KRT17 Protein Quantification
This protocol describes the quantification of Keratin 17 (KRT17) protein levels in HFDPC treated with this compound.[1][13][14][15]
Materials:
-
HFDPC cultured in a 6-well plate
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against KRT17
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat HFDPC with this compound as in the qRT-PCR protocol, but for 48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against KRT17 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the KRT17 band intensity to the loading control and express the results as a fold change relative to the vehicle control.
-
Visualizations
Caption: Proposed signaling pathway of this compound in dermal papilla cells.
Caption: Experimental workflow for the dose-response study.
Caption: Logical relationship between experimental variables.
References
- 1. researchgate.net [researchgate.net]
- 2. naturalorganicskincare.com [naturalorganicskincare.com]
- 3. This compound | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]
- 4. Human Follicle Dermal Papilla Cells (HFDPC) Culture Protocol [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. promocell.com [promocell.com]
- 7. Culture and differentiation of human hair follicle dermal papilla cells in a soft 3D self-assembling peptide scaffold - DAU - Arxiu Digital de la URL [dau.url.edu]
- 8. sciencellonline.com [sciencellonline.com]
- 9. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. addgene.org [addgene.org]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for Testing Myristoyl Pentapeptide-17 in a 3D Skin Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention in the cosmetics industry for its purported ability to enhance the appearance of eyelashes and eyebrows.[1][2] This lipopeptide, a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid for improved bioavailability, is known to stimulate keratin (B1170402) genes.[3][4] This stimulation leads to increased production of keratin, the primary structural protein in hair, nails, and the outer layer of the skin.[3][5][6] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a 3D human skin model, a physiologically relevant in vitro system that mimics the architecture and function of human skin.[7][8][9][10][11][12]
Hypothesized Mechanism of Action
This compound is believed to exert its effects by directly stimulating keratinocytes to produce more keratin. While the precise signaling cascade is not fully elucidated in publicly available literature, a plausible pathway involves the peptide binding to a cell surface receptor on keratinocytes. This binding event likely triggers a downstream signaling cascade that ultimately leads to the upregulation of specific keratin gene expression (e.g., KRT1, KRT10, and those relevant to hair keratin).
Experimental Protocols
Materials and Methods
1.1. 3D Skin Model
-
Model: Commercially available full-thickness human skin models (e.g., EpiDermFT™, EpiSkin™, or equivalent) consisting of a dermal layer with fibroblasts and a fully differentiated epidermal layer with keratinocytes.[10][11]
-
Acclimatization: Upon receipt, equilibrate the 3D skin models in a humidified incubator at 37°C with 5% CO₂ for 24 hours in the manufacturer-provided maintenance medium.[5]
1.2. Test Substance
-
This compound: Procure from a reputable supplier. Prepare a stock solution (e.g., 10 mM) in a suitable vehicle (e.g., sterile phosphate-buffered saline (PBS) or a vehicle recommended by the supplier).
-
Vehicle Control: The same vehicle used to dissolve this compound.
-
Positive Control (Optional): A known keratin production stimulator, such as retinoic acid (at a non-cytotoxic concentration).
1.3. Reagents and Equipment
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target keratin genes (e.g., KRT1, KRT10, KRT81, KRT83, KRT85, KRT86) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Protein lysis buffer
-
BCA protein assay kit
-
ELISA kits for specific keratins (e.g., Keratin 1/10)
-
Paraformaldehyde (PFA)
-
Cryostat or paraffin (B1166041) embedding station and microtome
-
Primary and secondary antibodies for immunohistochemistry (IHC) and immunofluorescence (IF) (e.g., anti-Keratin 1, anti-Keratin 10, anti-Ki67)
-
Microplate reader
-
qPCR instrument
-
Microscope with imaging system
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Detailed Protocols
3.1. Treatment of 3D Skin Models
-
Prepare serial dilutions of this compound in the vehicle to achieve final concentrations ranging from 0.01% to 1% (w/v).
-
Remove the maintenance medium from the 3D skin models and replace it with fresh, pre-warmed assay medium.
-
Topically apply a defined volume (e.g., 20-50 µL) of the vehicle control, positive control, and each this compound dilution to the surface of the epidermis of triplicate models.[5]
-
Incubate the treated models for 48 to 72 hours at 37°C and 5% CO₂.
3.2. Cell Viability Assay (MTT)
-
At the end of the incubation period, transfer the 3D skin models to a new plate containing MTT solution (0.5 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C and 5% CO₂.
-
Carefully remove the MTT solution and add isopropanol to each well to extract the formazan (B1609692) crystals.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
3.3. Gene Expression Analysis (qPCR)
-
Wash the skin models with PBS and homogenize the tissue in a suitable lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target keratin genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.[5]
3.4. Protein Quantification (ELISA)
-
Homogenize the skin models in a protein lysis buffer.
-
Determine the total protein concentration in each lysate using a BCA assay.
-
Perform ELISA for specific keratins (e.g., Keratin 1/10) on the tissue lysates according to the kit manufacturer's protocols.
-
Normalize the results to the total protein concentration of each sample.[5]
3.5. Histology and Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Fix the 3D skin models in 4% PFA.
-
Process the tissues for either paraffin or frozen sectioning.
-
Cut thin sections (5-10 µm) and mount them on slides.
-
For histology, perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and epidermal thickness.
-
For IHC/IF, perform antigen retrieval (if necessary) and incubate the sections with primary antibodies against specific keratins (e.g., Keratin 1, Keratin 10) and proliferation markers (e.g., Ki67).
-
Incubate with appropriate secondary antibodies and visualize using a microscope.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Data Presentation
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (% w/v) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 0.01 | 1.23 ± 0.09 | 98.4 |
| This compound | 0.1 | 1.26 ± 0.07 | 100.8 |
| This compound | 0.5 | 1.24 ± 0.10 | 99.2 |
| This compound | 1.0 | 1.21 ± 0.08 | 96.8 |
| Positive Control | Varies | 0.85 ± 0.06 | 68.0 |
Table 2: Relative Gene Expression of Keratins (qPCR)
| Treatment Group | Concentration (% w/v) | Fold Change in KRT1 Expression (Mean ± SD) | Fold Change in KRT10 Expression (Mean ± SD) |
| Vehicle Control | 0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| This compound | 0.01 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| This compound | 0.1 | 2.8 ± 0.4 | 2.5 ± 0.3 |
| This compound | 0.5 | 4.2 ± 0.5 | 3.9 ± 0.4 |
| This compound | 1.0 | 3.8 ± 0.6 | 3.5 ± 0.5 |
| Positive Control | Varies | 5.5 ± 0.7 | 5.1 ± 0.6 |
Table 3: Keratin 1/10 Protein Levels (ELISA)
| Treatment Group | Concentration (% w/v) | Keratin 1/10 (ng/mg total protein) (Mean ± SD) |
| Vehicle Control | 0 | 50.2 ± 4.5 |
| This compound | 0.01 | 65.8 ± 5.1 |
| This compound | 0.1 | 98.4 ± 8.2 |
| This compound | 0.5 | 145.7 ± 12.3 |
| This compound | 1.0 | 135.2 ± 11.8 |
| Positive Control | Varies | 180.5 ± 15.6 |
Conclusion
This comprehensive protocol provides a robust framework for the in vitro assessment of this compound using a 3D human skin model. The described assays will enable researchers to quantify the peptide's effects on keratinocyte viability, keratin gene expression, and keratin protein synthesis in a physiologically relevant context. The resulting data will be crucial for substantiating efficacy claims and understanding the mechanism of action of this popular cosmetic ingredient.
References
- 1. Validation study for in vitro skin irritation test using reconstructed human skin equivalents constructed by layer-by-layer cell coating technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative mapping of keratin networks in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. 3D bioprinting of prefabricated artificial skin with multicomponent hydrogel for skin and hair follicle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
- 12. Using 3D Skin Models to Test Cosmetics | labclinics.com [labclinics.com]
Application of Myristoyl Pentapeptide-17 in Hair Growth Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention in the field of hair growth research, particularly for its application in cosmetic and therapeutic products aimed at enhancing eyelash and hair density. This peptide is composed of a chain of five amino acids (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid that enhances its bioavailability and skin penetration. The primary mechanism of action of this compound is believed to be the stimulation of keratin (B1170402) production, the key structural protein of hair.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of this compound in promoting hair growth.
Mechanism of Action
This compound is reported to stimulate the expression of keratin genes within the hair follicle, leading to increased production of keratin. This, in turn, can result in thicker and stronger hair fibers. While the precise signaling pathway has not been fully elucidated in publicly available research, the Wnt/β-catenin pathway is a critical regulator of hair follicle development and cycling. It is hypothesized that this compound may influence this pathway, leading to the activation of downstream targets that promote the anagen (growth) phase of the hair cycle.
Caption: Hypothesized signaling pathway of this compound in hair follicle cells.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies evaluating the efficacy of eyelash serums containing peptides, including this compound.
Table 1: Efficacy of a Polygrowth Factor Serum Containing this compound on Eyelash Parameters [3]
| Parameter | Mean Improvement from Baseline (%) | Timepoint |
| Length | 10.52 | Day 90 |
| Volume | 9.3 | Day 90 |
| Luster | 11.43 | Day 90 |
| Thickness | 35.0 | Day 90 |
| Curl | 50.83 | Day 90 |
Table 2: Efficacy of a Peptide and Glycosaminoglycan-Based Eyelash Enhancer Serum [4]
| Parameter | Mean Improvement from Baseline (%) | Timepoint |
| Length | 8.3 | Week 12 |
| Number | 5.0 | Week 12 |
| Width | 10.1 | Week 12 |
| Volume | 14.1 | Week 12 |
| Arc | 13.4 | Week 12 |
| Angle | 28.3 | Week 12 |
Experimental Protocols
In Vitro Protocols
1. Dermal Papilla Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of human dermal papilla cells (hDPCs), which are crucial for regulating hair follicle growth.
-
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
Dermal Cell Basal Medium supplemented with growth factors
-
This compound (solubilized in a suitable vehicle, e.g., sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Plate reader
-
-
Procedure:
-
Seed hDPCs into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium at concentrations ranging from 0.01 to 10 µM. A vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) should also be prepared.
-
After 24 hours, replace the medium with the prepared peptide solutions and the vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow for the in vitro Dermal Papilla Cell Proliferation (MTT) Assay.
2. Keratin Gene Expression Analysis (qPCR)
This protocol measures the change in the expression of key keratin genes (e.g., KRT14, KRT17) in human keratinocytes or dermal papilla cells after treatment with this compound.
-
Materials:
-
Human Keratinocytes or Dermal Papilla Cells
-
Appropriate cell culture medium
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
qPCR primers for target keratin genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with an effective concentration of this compound (determined from proliferation assays or literature) and a vehicle control for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target keratin genes and the housekeeping gene.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Table 3: Example qPCR Primers for Human Keratin Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| KRT14 | TGCCGAGGAATGGTTCTTCACC | GCAGCTCAATCTCCAGGTTCTG |
| KRT17 | ATCCTGCTGGATGTGAAGACGC | TCCACAATGGTACGCACCTGAC |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
In Vivo / Clinical Protocol
1. Clinical Efficacy Study for Eyelash Growth
This protocol outlines a typical clinical study to evaluate the efficacy of a topical serum containing this compound for enhancing eyelash growth.
-
Study Design: Open-label, single-center study.
-
Participants: Healthy female volunteers aged 18-65 with a desire to improve eyelash appearance.
-
Exclusion Criteria:
-
Known allergies to cosmetic ingredients.
-
Any active eye conditions or infections.
-
Use of other eyelash growth products within the last 3 months.
-
Pregnancy or breastfeeding.
-
-
Procedure:
-
Baseline Assessment (Day 0):
-
Obtain informed consent.
-
Conduct dermatological and ophthalmological examinations.
-
Capture high-resolution digital images of the eyelashes using a standardized imaging system (e.g., Visia-CR).
-
Measure baseline eyelash parameters (length, thickness, volume, curl) using image analysis software.
-
Participants complete a self-assessment questionnaire regarding their satisfaction with their eyelashes.
-
-
Product Application:
-
Instruct participants to apply the serum once daily at night to the base of the upper and lower eyelashes after cleansing their face.
-
-
Follow-up Assessments (e.g., Day 30, Day 60, Day 90):
-
Repeat the dermatological and ophthalmological examinations to monitor for any adverse events.
-
Recapture high-resolution images under the same conditions as baseline.
-
Remeasure eyelash parameters.
-
Administer the self-assessment questionnaire.
-
-
-
Data Analysis:
-
Compare the changes in eyelash parameters from baseline to each follow-up visit using appropriate statistical tests (e.g., paired t-test).
-
Analyze the self-assessment questionnaire data.
-
Caption: General workflow for a clinical trial evaluating an eyelash growth serum.
Conclusion
This compound shows significant promise as an active ingredient for promoting hair growth, with clinical data supporting its efficacy in enhancing eyelash appearance. The provided protocols offer a framework for researchers to further investigate its mechanisms of action and to substantiate its effects in various applications. Future research should focus on elucidating the specific signaling pathways involved and on conducting double-blind, placebo-controlled clinical trials to further validate its efficacy for both eyelash and scalp hair growth.
References
Application Notes and Protocols for Studying Hair Follicle Regeneration Using Myristoyl Pentapeptide-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant attention in the fields of cosmetics and dermatology for its potential to promote hair growth, particularly for eyelashes and eyebrows.[1][2][3] This lipo-peptide, consisting of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, is designed for enhanced bioavailability and skin penetration.[4][5] Its primary mechanism of action is believed to be the stimulation of keratin (B1170402) production, a key structural protein essential for hair fiber integrity and growth.[1][4][6][7] These application notes provide a comprehensive guide for researchers interested in investigating the efficacy and mechanism of this compound in hair follicle regeneration.
Mechanism of Action
This compound is reported to stimulate the expression of keratin genes, leading to increased production of keratin.[4][7][8] This action is thought to prolong the anagen (growth) phase of the hair cycle and strengthen the hair follicle, resulting in longer, thicker, and more robust hair fibers.[7] While the precise signaling pathway has not been fully elucidated in publicly available literature, it is hypothesized that the peptide may influence cellular signaling cascades that regulate the activity of transcription factors involved in keratin gene expression within the hair follicle stem cells and keratinocytes. Some related peptides, such as Myristoyl Hexapeptide-16, are suggested to be involved in the MAPK and β-catenin signaling pathways, which are crucial for hair follicle development and cycling.[9][10] this compound may also aid in the delivery of other essential nutrients and growth factors to the hair follicle.[6][11][12]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of formulations containing this compound on hair growth parameters. It is important to note that these studies often involve formulations with multiple active ingredients.
Table 1: Efficacy of a Polygrowth Factor Serum Containing this compound and Myristoyl Hexapeptide-16 (90-Day Study) [13][14]
| Parameter | Mean Improvement (%) | p-value |
| Eyelash Length | 10.52 | <0.0001 |
| Eyelash Volume | 9.3 | <0.0001 |
| Eyelash Luster | 11.43 | <0.0001 |
| Eyelash Thickness | 35 | <0.0001 |
| Eyelash Curl | 50.83 | <0.0001 |
Table 2: Reported Eyelash Enhancement in Studies of Formulations with this compound [8]
| Duration of Use | Parameter | Reported Improvement (%) |
| 14 Days | Length and Thickness | 25 |
| 6 Weeks | Length and Thickness | 72 |
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway of this compound in hair follicle cells.
Experimental Protocols
Here are detailed protocols for investigating the effects of this compound on hair follicle regeneration.
In Vitro Study: Human Follicle Dermal Papilla Cells (HFDPCs)
Objective: To assess the effect of this compound on the proliferation and keratin gene expression in HFDPCs.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPCs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in a suitable vehicle, e.g., DMSO or water)
-
MTT or WST-1 proliferation assay kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for KRT genes (e.g., KRT75) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HFDPCs in supplemented DMEM at 37°C and 5% CO2.
-
Treatment: Seed cells in 96-well plates for proliferation assays and 6-well plates for gene expression analysis. Once cells reach 70-80% confluency, replace the medium with a serum-free medium for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, add MTT or WST-1 reagent to the 96-well plates and incubate as per the manufacturer's instructions. Measure the absorbance to determine cell viability and proliferation.
-
Gene Expression Analysis: After 48 hours of treatment, lyse the cells in the 6-well plates and extract total RNA. Synthesize cDNA and perform qRT-PCR to quantify the relative expression levels of keratin genes.
Ex Vivo Study: Human Hair Follicle Organ Culture
Objective: To evaluate the effect of this compound on hair shaft elongation in cultured human hair follicles.
Materials:
-
Human scalp skin samples (from cosmetic surgery)
-
Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
This compound
-
Dissecting microscope and tools
-
Image analysis software
Procedure:
-
Follicle Isolation: Isolate anagen hair follicles from scalp skin under a dissecting microscope.
-
Organ Culture: Place individual follicles in a 24-well plate containing supplemented Williams E medium.
-
Treatment: Add this compound at different concentrations to the culture medium. Include a vehicle control and a positive control (e.g., Minoxidil). Culture for 7-10 days.
-
Measurement: Measure the length of the hair shaft from the base of the follicle at Day 0 and every subsequent day using a microscope equipped with a calibrated eyepiece or camera and image analysis software.
-
Analysis: Calculate the mean hair shaft elongation for each treatment group.
In Vivo Study: Mouse Model of Hair Growth
Objective: To determine the in vivo efficacy of topical this compound in promoting hair growth.
Materials:
-
C57BL/6 mice (7 weeks old, in the telogen phase of the hair cycle)
-
Electric clippers and wax strips
-
Topical formulation of this compound (e.g., in a gel or solution)
-
Vehicle control formulation
-
Digital camera
-
Image analysis software
Procedure:
-
Hair Cycle Synchronization: Depilate a defined area on the dorsum of the mice to induce synchronous anagen development.
-
Topical Application: Randomly divide the mice into treatment and control groups. Starting from the day after depilation, topically apply the this compound formulation or the vehicle control to the depilated area daily for 3-4 weeks.
-
Monitoring Hair Growth: Document the hair growth in the treated area by taking photographs at regular intervals (e.g., every 3-4 days).
-
Analysis: Analyze the images to quantify the extent of hair regrowth (e.g., by measuring the area of hair coverage or by visual scoring). At the end of the study, skin biopsies can be taken for histological analysis to examine hair follicle morphology and density.
Experimental Workflow Diagrams
Caption: In Vitro experimental workflow for this compound.
Caption: Ex Vivo and In Vivo experimental workflows.
References
- 1. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 2. hlextract.com [hlextract.com]
- 3. superaws.com [superaws.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. naturalorganicskincare.com [naturalorganicskincare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. skinsecretlab.com [skinsecretlab.com]
- 8. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]
- 9. thefocalpoints.com [thefocalpoints.com]
- 10. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
- 11. This compound - Creative Peptides [creative-peptides.com]
- 12. This compound Acetate | TargetMol [targetmol.com]
- 13. cellular-cosmetics.com [cellular-cosmetics.com]
- 14. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoyl Pentapeptide-17 in Keratin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic bioactive peptide that has garnered significant interest in the cosmetic and dermatological fields for its potential to stimulate keratin (B1170402) production.[1][2][3] Keratins are the primary structural proteins of the epidermis, hair, and nails, and their synthesis is crucial for maintaining the integrity and function of these tissues. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy in stimulating keratin production in keratinocytes.
This compound is a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated with myristic acid, a C14 fatty acid.[3] This lipophilic modification is designed to enhance its bioavailability and penetration into the skin and hair follicles.[3] The proposed mechanism of action involves the stimulation of keratin gene expression, leading to increased synthesis of keratin proteins.[1][2][4][5] This can result in improved hair density, length, and thickness.[2][6]
These protocols are intended to provide a framework for researchers to investigate the molecular and cellular effects of this compound on keratinocytes.
Mechanism of Action (Proposed)
While the precise signaling pathway for this compound has yet to be fully elucidated in peer-reviewed literature, it is hypothesized to act on keratinocytes to upregulate the expression of key keratin genes, such as Keratin 17 (KRT17), which is involved in the proliferation and differentiation of epithelial cells. The proposed pathway may involve the activation of intracellular signaling cascades that lead to the transcription of keratin genes.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on Keratin Gene Expression in HaCaT Keratinocytes (Relative Quantification by RT-qPCR)
| Treatment Group | KRT1 Gene Expression (Fold Change) | KRT10 Gene Expression (Fold Change) | KRT17 Gene Expression (Fold Change) |
| Vehicle Control (0.1% DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound (1 µM) | 1.25 ± 0.20 | 1.30 ± 0.18 | 2.50 ± 0.35* |
| This compound (10 µM) | 1.45 ± 0.25 | 1.55 ± 0.22 | 4.80 ± 0.55 |
| This compound (50 µM) | 1.50 ± 0.28 | 1.60 ± 0.25 | 6.20 ± 0.70 |
* p < 0.05, ** p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Keratin Protein Levels in HaCaT Keratinocytes (Relative Quantification by Western Blot)
| Treatment Group | Keratin 17 Protein Level (Relative to β-actin) |
| Vehicle Control (0.1% DMSO) | 1.00 ± 0.15 |
| This compound (10 µM) | 3.50 ± 0.45 |
| This compound (50 µM) | 5.10 ± 0.60 |
* p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Keratinocyte Proliferation (BrdU Incorporation Assay)
| Treatment Group | BrdU Incorporation (Absorbance at 450 nm) |
| Vehicle Control (0.1% DMSO) | 0.50 ± 0.05 |
| This compound (10 µM) | 0.85 ± 0.08 |
| This compound (50 µM) | 1.15 ± 0.12 |
* p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound.
Experimental Workflow
Keratinocyte Cell Culture
-
Cell Line: Human immortalized keratinocytes (HaCaT) or Normal Human Epidermal Keratinocytes (NHEK).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.
This compound Stock Solution Preparation
-
Solvent: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Treatment
-
Seed keratinocytes in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays).
-
Allow cells to adhere and reach 60-70% confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Analysis of Keratin Production and Cell Proliferation
-
RNA Extraction: After treatment, wash cells with PBS and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR instrument and SYBR Green master mix. Use primers specific for the keratin genes of interest (e.g., KRT1, KRT10, KRT17) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target keratin (e.g., anti-Keratin 17) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat as described above.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Block with 1% BSA in PBS. Incubate with the primary antibody against the target keratin. Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described above.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the manufacturer's protocol for the BrdU cell proliferation assay kit, which typically involves fixation, denaturation of DNA, and incubation with an anti-BrdU antibody conjugated to a peroxidase.
-
Measurement: Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's effects on keratin production and keratinocyte proliferation. These methods can be adapted and expanded upon to further investigate the molecular mechanisms underlying the bioactivity of this peptide. The provided hypothetical data and diagrams serve as a guide for the expected outcomes and the presentation of results. Rigorous and controlled experimentation is essential to validate the efficacy and elucidate the mechanism of action of this compound for its application in dermatological and cosmetic formulations.
References
- 1. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
- 2. erthlash.com [erthlash.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. News - this compound (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Myristoyl Pentapeptide-17 for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-17 is a synthetic lipopeptide that has garnered significant attention for its ability to stimulate keratin (B1170402) production.[1][2] It is a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid, a 14-carbon saturated fatty acid.[3][4] This lipid modification enhances its bioavailability, allowing for better penetration and efficacy.[1] Primarily known for its application in cosmetic formulations for enhancing eyelash and eyebrow growth, its mechanism of action holds significant interest for research in hair biology, dermatology, and regenerative medicine.[5][6][7] this compound functions by stimulating the expression of keratin genes, which are crucial for the structural integrity of hair, nails, and the epidermis.[2][8]
These application notes provide detailed protocols for the formulation and experimental use of this compound in a research setting, targeting professionals in drug development and life sciences.
Physicochemical Properties and Formulation
Solubility and Stability
This compound is available as a powder or a pre-solubilized solution. The powder form is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and can be prepared as a concentrated stock solution.[9] For aqueous solutions, it is typically available as a water-soluble liquid, often in a glycerin base.[10]
-
Powder: Soluble in DMSO at concentrations up to 65 mg/mL.[11] For cell culture experiments, a stock solution in DMSO is recommended.
-
Aqueous Solution: Commercially available solutions often have a pH between 3.5 and 4.5.[10]
-
Storage: The powder form should be stored at -20°C for long-term stability (up to 3 years).[3] Solutions in solvent can be stored at -80°C for up to a year.[3] Pre-formulated aqueous solutions should be refrigerated (2-8°C) and are stable for approximately 18-24 months.[10][12]
Preparation of Stock Solutions for In Vitro Research
For research applications, a stock solution of this compound is typically prepared in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).
Mechanism of Action and Signaling Pathway
This compound is known to stimulate keratin gene expression.[5][8] While the precise signaling cascade has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on its known effects and the common signaling pathways that regulate hair follicle growth and keratinocyte differentiation. Peptides are known to influence cellular processes, and Myristoyl Hexapeptide-16, a peptide often used in conjunction with this compound, has been suggested to reactivate growth signaling through the MAPK and β-catenin pathways.[7] The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle development and regeneration.[13][14] Therefore, it is plausible that this compound may also engage similar pathways to exert its effects on keratin gene expression.
Experimental Protocols for Research Applications
In Vitro Efficacy Studies
1. Cell Culture Models:
-
Human Follicle Dermal Papilla Cells (HFDPCs): These cells are crucial in regulating hair follicle development and growth. They are an excellent model to study the direct effects of this compound on hair follicle-related gene expression.
-
Human Epidermal Keratinocytes (HEKa): As the primary producers of keratin, these cells are ideal for investigating the peptide's influence on keratin synthesis and keratinocyte differentiation.
-
Ex Vivo Hair Follicle Organ Culture: This model allows for the maintenance of intact hair follicles in culture, providing a more physiologically relevant system to study hair growth dynamics in response to treatment.[15]
2. Experimental Workflow for In Vitro Studies:
Detailed Methodologies
a. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on the chosen cell line.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO at the highest equivalent concentration).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
b. Gene Expression Analysis (Quantitative PCR - qPCR)
This protocol is for measuring the mRNA levels of specific keratin genes (e.g., KRT17) in response to this compound treatment.
Protocol:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound at a pre-determined non-toxic concentration and a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target keratin genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
c. Protein Analysis (Western Blot)
This method is used to detect and quantify the levels of keratin proteins.
Protocol:
-
Treat cells as described for qPCR.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target keratin protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Study Design (Conceptual)
For researchers looking to translate in vitro findings, a conceptual in vivo study design is proposed.
-
Animal Model: C57BL/6 mice are a common model for studying hair growth as their hair cycle is well-characterized.
-
Test Substance Formulation: this compound can be formulated in a vehicle suitable for topical application (e.g., a hydrogel or an ethanol/propylene glycol/water solution). A typical concentration for cosmetic application is in the range of 3-10%.[5] For research, a dose-response study would be appropriate.
-
Procedure:
-
Synchronize the hair cycle of the mice by depilation.
-
Topically apply the this compound formulation daily to a defined area on the back of the mice. A control group would receive the vehicle only.
-
Monitor and document hair growth visually and through photography at regular intervals.
-
At the end of the study period, collect skin biopsies for histological analysis (to assess hair follicle morphology and stage) and for gene and protein expression analysis as described in the in vitro protocols.
-
Quantitative Data Summary
The following table summarizes quantitative data from a clinical study on an eyelash serum containing this compound and Myristoyl Hexapeptide-16.[11] While not a direct study on the isolated peptide, it provides an indication of its potential efficacy in a formulated product.
| Parameter | % Improvement from Baseline (after 90 days) |
| Length | 10.52% |
| Volume | 9.3% |
| Luster | 11.43% |
| Thickness | 35% |
| Curl | 50.83% |
Data from an open-label, single-center study on a polygrowth factor serum.[11]
In another study, a 25% increase in eyelash length and thickness was observed after 14 days of applying a serum with this compound, and a 72% increase after six weeks.[2]
Conclusion
This compound is a promising research tool for investigating the mechanisms of hair growth and keratinocyte function. The protocols outlined in these application notes provide a framework for researchers to explore its biological activities in a controlled laboratory setting. The provided data and proposed signaling pathway offer a starting point for further investigation into its molecular mechanisms of action. As with any research compound, it is crucial to carefully consider formulation, stability, and appropriate controls to ensure reproducible and meaningful results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thefocalpoints.com [thefocalpoints.com]
- 8. The KEAP1/NRF2 Signaling Pathway in Keratinization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 10. Synthetic epidermal pentapeptide and related growth regulatory peptides inhibit proliferation and enhance differentiation in primary and regenerating cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Acetate | TargetMol [targetmol.com]
- 12. In vitro hair follicle growth model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss [mdpi.com]
- 14. Revolutionary Approaches to Hair Regrowth: Follicle Neogenesis, Wnt/ß-Catenin Signaling, and Emerging Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Myristoyl Pentapeptide-17 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Myristoyl Pentapeptide-17 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic lipopeptide, which consists of a five-amino-acid peptide chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a saturated fatty acid. This lipophilic modification enhances its bioavailability but significantly reduces its solubility in aqueous solutions, such as cell culture media and buffers, which can lead to precipitation and inaccurate results in in vitro experiments.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers. It is, however, soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions for in vitro assays due to its high solubilizing power and compatibility with most cell culture experiments at low final concentrations.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating this level.[1][2] For sensitive cell lines, particularly primary cells, a final concentration of 0.1% or lower is recommended.[1][2][3] It is always best practice to perform a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your specific cell line.[4][5]
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended as it will likely result in poor solubility and precipitation. For maximum solubility in aqueous buffers, it is advised to first dissolve the peptide in an organic solvent like ethanol (B145695) or DMSO and then dilute it with the aqueous buffer of choice.[6]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL to 65 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for In Vitro Assays
This protocol details the recommended procedure for dissolving lyophilized this compound and preparing a working solution for use in cell-based assays.
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, aqueous buffer or cell culture medium
-
Sterile, low-retention microtubes
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Add the required volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation when diluting into an aqueous solution, it is advisable to make an intermediate dilution of your stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your sterile aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
While gently vortexing the aqueous solution, slowly add the DMSO stock solution dropwise to achieve the final desired peptide concentration. This gradual addition helps to prevent localized high concentrations of the peptide, which can lead to precipitation.[7]
-
Ensure the final concentration of DMSO in your working solution is within the tolerated range for your cell line (typically ≤ 0.5%).[1][2]
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared working solution in your in vitro assay immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[6]
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide does not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO. Gentle warming or sonication can also aid dissolution. Ensure DMSO is anhydrous. |
| Precipitation occurs upon dilution into aqueous buffer/media. | The solubility limit of the peptide in the final aqueous solution has been exceeded. | 1. Prepare a more concentrated stock solution in DMSO so a smaller volume is needed for the final dilution. 2. Add the DMSO-peptide solution to the aqueous buffer/media very slowly while vortexing. 3. Warm the aqueous buffer/media before adding the peptide solution. |
| Cloudiness or turbidity in the final working solution. | Aggregation of the peptide. | 1. Use sonication to help break up aggregates. 2. Filter the final solution through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF). Note that this may reduce the final peptide concentration. |
| Loss of peptide activity in the assay. | Peptide adsorption to plasticware or degradation. | 1. Use low-retention plasticware for all steps. 2. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
| Cell toxicity observed in the assay. | The final concentration of DMSO is too high for the cell line. | 1. Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line. 2. Reduce the final DMSO concentration by preparing a more concentrated stock solution. |
Visual Guides
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Proposed Signaling Pathway for Keratin Gene Stimulation
Caption: Proposed pathway for this compound action.
References
Myristoyl Pentapeptide-17 stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered when working with Myristoyl Pentapeptide-17 in cell culture media.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic lipopeptide, which is a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, an oil-soluble fatty acid, to improve its bioavailability.[1][2] Its primary mechanism of action is the stimulation of keratin (B1170402) genes, leading to increased production of keratin, a key structural protein in hair, skin, and nails.[3][4][5] This stimulation of keratin production is the basis for its use in promoting eyelash and hair growth.[3][6][7]
2. What are the general recommendations for storing and handling this compound?
To ensure maximum stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[8] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] For short-term storage of solutions, 4°C is acceptable for a few days. Protect the peptide from moisture and light.
3. In what solvents should I dissolve this compound?
This compound is soluble in water.[9] For cell culture experiments, it is best to dissolve the peptide in sterile, nuclease-free water or a buffer compatible with your cell culture medium, such as phosphate-buffered saline (PBS). If you encounter solubility issues, a small amount of a co-solvent like DMSO can be used to prepare a concentrated stock solution, which can then be further diluted in the cell culture medium.[10] However, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.
4. What are the potential stability issues of this compound in cell culture media?
Like other peptides, this compound can be susceptible to several degradation pathways in cell culture media:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave the peptide bonds of this compound, rendering it inactive.[8] Common proteases found in serum include serine proteases, cysteine proteases, and metalloproteases.[10][11][12][13]
-
Interaction with Serum Proteins: The peptide can bind to proteins in the serum, such as albumin, which may reduce its effective concentration and availability to the cells.[14]
-
pH and Temperature: Extreme pH values and high temperatures can lead to chemical degradation of the peptide.[15] Standard cell culture conditions (pH 7.2-7.4, 37°C) are generally acceptable, but prolonged incubation times may still lead to degradation.
-
Aggregation: Due to its lipophilic myristoyl group, the peptide may have a tendency to aggregate in aqueous solutions, especially at high concentrations, which can affect its bioactivity.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No observable biological effect (e.g., no increase in keratin expression). | 1. Peptide Degradation: The peptide may have degraded in the stock solution or in the cell culture medium. 2. Suboptimal Peptide Concentration: The concentration of the peptide may be too low to elicit a response. 3. Cell Line Incompatibility: The specific cell line may not be responsive to this compound. 4. Interaction with Media Components: The peptide may be sequestered by serum proteins or other components in the media. | 1.1. Prepare fresh stock solutions from lyophilized powder. 1.2. Perform a stability test of the peptide in your specific cell culture medium (see Experimental Protocols section). 1.3. Consider using a serum-free or reduced-serum medium if your cells can tolerate it. 2.1. Perform a dose-response experiment to determine the optimal concentration. 3.1. Ensure you are using a relevant cell line (e.g., keratinocytes, hair follicle stem cells). 4.1. Increase the peptide concentration to compensate for potential binding to serum proteins. |
| Precipitate forms in the cell culture medium after adding the peptide. | 1. Poor Solubility: The peptide may not be fully dissolved in the stock solution or may be precipitating out upon dilution in the medium. 2. Aggregation: The peptide may be self-aggregating at the concentration used. 3. Interaction with Media Components: The peptide may be interacting with components of the medium, leading to precipitation. | 1.1. Ensure the stock solution is clear before adding it to the medium. Briefly vortex or sonicate if necessary. 1.2. Prepare a more dilute stock solution. 2.1. Try lowering the final concentration of the peptide in the culture medium. 3.1. Test the solubility of the peptide in the basal medium without serum first. |
| Inconsistent results between experiments. | 1. Inconsistent Peptide Handling: Variations in storage, freeze-thaw cycles, or dissolution of the peptide. 2. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batch. 3. Peptide Degradation Over Time: The peptide may be degrading during prolonged experiments. | 1.1. Strictly adhere to recommended storage and handling procedures. Always use freshly prepared dilutions from a single-use aliquot. 2.1. Standardize cell culture protocols and use the same batch of serum for a set of experiments where possible. 3.1. Determine the half-life of the peptide in your experimental setup and consider replenishing the peptide at appropriate intervals. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS
This protocol allows for the quantitative analysis of this compound stability over time in a specific cell culture medium.
Materials:
-
This compound (lyophilized powder)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation
-
Sterile, nuclease-free water or PBS
-
Incubator (37°C, 5% CO2)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA) (optional, for sample cleanup)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Methodology:
-
Preparation of Peptide Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in sterile water or PBS to a final concentration of 1 mg/mL.
-
Prepare single-use aliquots and store at -20°C or below.
-
-
Incubation in Cell Culture Media:
-
In sterile tubes, add the peptide stock solution to the cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a control sample with the peptide in sterile water or PBS.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each tube.
-
-
Sample Preparation for LC-MS:
-
To precipitate proteins, add two volumes of cold acetonitrile to one volume of the collected sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional) For cleaner samples, the supernatant can be further purified using SPE cartridges.
-
Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% ACN, 0.1% FA in water).
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Use a suitable C18 column for separation.
-
Develop a gradient elution method using mobile phases such as A: 0.1% FA in water and B: 0.1% FA in ACN.
-
Set the mass spectrometer to monitor the parent ion of this compound (m/z) and potential degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide in the different media conditions.
-
Data Presentation: this compound Stability
| Medium | Time (hours) | Remaining Peptide (%) | Half-life (t½) (hours) |
| DMEM + 10% FBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| DMEM (serum-free) | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| PBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
This table is a template for researchers to populate with their own experimental data.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound in keratinocytes.
Caption: Workflow for determining peptide stability in cell culture media.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. youtube.com [youtube.com]
- 3. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 4. This compound | Benchchem [benchchem.com]
- 5. mossderm.com [mossderm.com]
- 6. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
- 7. thefocalpoints.com [thefocalpoints.com]
- 8. benchchem.com [benchchem.com]
- 9. Signaling from keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 11. Proteases-Creative Enzymes [creative-enzymes.com]
- 12. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 13. peakproteins.com [peakproteins.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: HPLC-MS Analysis of Myristoylated Peptides
Welcome to the technical support center for the HPLC-MS analysis of myristoylated peptides. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and detailed protocols to address common challenges encountered during these complex experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC-MS analysis of myristoylated peptides.
Chromatography Issues
Q1: My myristoylated peptide peak is exhibiting significant tailing or broadening. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue when analyzing hydrophobic peptides like those that are myristoylated. Several factors can contribute to this problem:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns, can cause tailing.[1]
-
Peptide Aggregation: The hydrophobic myristoyl group increases the tendency of peptides to aggregate, leading to broad, tailing peaks.[1]
-
Low Acid Concentration: An insufficient amount of ion-pairing agent in the mobile phase can result in poor peak shape.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion. Overloading effects for hydrophobic peptides can be observed even with sample masses around 0.1 µg on standard analytical columns when using mobile phases with low ionic strength like formic acid.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that effectively masks silanol interactions and reduces peak tailing.[1] However, TFA is known to cause ion suppression in the mass spectrometer. If MS compatibility is crucial, consider using formic acid (FA) at a higher concentration or switching to an alternative like difluoroacetic acid (DFA), which offers a compromise between chromatographic performance and MS compatibility.[1]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[1][3]
-
Adjust the Gradient Slope: A shallower gradient provides more time for the peptide to interact with the stationary phase and can result in a narrower peak.[1]
-
Choose an Appropriate Column: Consider a column with a different stationary phase, such as one with end-capping to block silanol groups, or a polymer-based column. For larger or very hydrophobic peptides, a C4 or C8 stationary phase may be more suitable than C18.[1][4]
-
Check for System Issues: A partially blocked column inlet frit can distort the sample stream and affect all peaks. Backflushing the column may resolve this.[4]
Q2: I am experiencing low recovery of my myristoylated peptide. What are the potential reasons and solutions?
A2: Low recovery is a significant challenge with highly hydrophobic myristoylated peptides due to their "sticky" nature and poor solubility.[1]
Troubleshooting Steps:
-
Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a stronger solvent like DMSO, isopropanol (B130326), or acetonitrile (B52724) to dissolve the peptide before diluting it with the initial mobile phase.[1][5] Be aware that injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[1]
-
Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.[1][6] Studies have shown that peptide recovery can increase by 5- to 10-fold with elevated chromatographic temperatures.[7]
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can help minimize this issue.[1] Conditioning a new column with several injections of a sample matrix (like a plasma extract) can also help to occupy non-specific binding sites.
-
Modify the Mobile Phase: For very hydrophobic peptides, using n-propanol or isopropanol in the mobile phase instead of acetonitrile can improve solubility and recovery.[1]
Mass Spectrometry Issues
Q3: I am observing a weak or no signal for my myristoylated peptide in the mass spectrometer. What could be the cause?
A3: Poor ionization efficiency and signal suppression are common challenges for hydrophobic peptides.
Troubleshooting Steps:
-
Check for Ion Suppression: Myristoylated peptides often elute at high organic concentrations, where co-eluting contaminants can suppress their ionization. The mobile phase additive used can also be a major cause. TFA is a known cause of significant signal suppression in ESI-MS.[8] If you are using TFA for better chromatography, try reducing its concentration or switching to a more MS-friendly modifier like formic acid.[8]
-
Optimize ESI Source Parameters: Adjust the sprayer voltage, nebulizing gas pressure, and drying gas temperature and flow rate. The optimal sprayer position can also differ for hydrophobic analytes; they may benefit from the sprayer being closer to the sampling cone.[9]
-
Improve Peptide Ionization: The inherent properties of a peptide affect its ionization efficiency.[9] Derivatization to add a permanent positive charge can enhance ionization, though this adds another step to sample preparation.
-
Check for Adduct Formation: Myristoylated peptides may form adducts with salts (e.g., sodium, potassium) present in the sample or mobile phase.[10] While this can sometimes be used to aid detection, it can also split the signal between multiple species, reducing the intensity of the primary protonated molecule ([M+H]+). Ensure high-purity solvents and reagents are used.
-
Confirm Instrument Performance: If you suspect an instrument issue, analyze a standard peptide mixture to confirm that the LC-MS system is functioning correctly. A complete loss of signal could indicate a problem with the LC pumps (e.g., loss of prime), the ESI source, or the mass spectrometer optics.[11]
Q4: How can I confirm that my peptide is indeed myristoylated using MS/MS?
A4: A key diagnostic feature of myristoylated peptides in tandem mass spectrometry (MS/MS) is the observation of a characteristic neutral loss.
-
Neutral Loss of the Myristoyl Moiety: During fragmentation (e.g., by collision-induced dissociation, CID), myristoylated peptides often exhibit a constant neutral loss of 210 Da, which corresponds to the mass of the myristoyl group (C14H26O).[12] This neutral loss can be observed from both N-terminally and internally (e.g., on a lysine (B10760008) residue) myristoylated peptides.[12]
-
MS/MS Fragmentation Analysis: Collision energy studies have shown that this neutral loss can be detected under commonly used conditions (e.g., collision energy between 30% and 42% in an ion trap).[12] In addition to the neutral loss, you should also observe the expected b- and y-ion series for the peptide backbone to confirm its sequence.
Data Presentation
The following tables summarize quantitative data to aid in the optimization of your HPLC-MS method.
Table 1: Comparison of Mobile Phase Additives (0.1%) for Hydrophobic Peptide Analysis
| Mobile Phase Additive | Relative Retention Time | Typical Peak Shape | Relative MS Signal Intensity |
| Formic Acid (FA) | 1.00 | Often Broader/Tailing[2][13] | High[1] |
| Difluoroacetic Acid (DFA) | ~1.15 | Improved | Moderate[1] |
| Trifluoroacetic Acid (TFA) | ~1.25 | Sharpest[13] | Low (Ion Suppression)[1][8] |
| Illustrative data showing general trends. Actual values are peptide-dependent.[1] |
Table 2: Influence of Column Temperature on a Hydrophobic Peptide
| Temperature (°C) | Retention Time (min) | Peak Width (min) | Relative Peptide Recovery |
| 30 | 15.2 | 0.8 | Low |
| 40 | 14.5 | 0.6 | Medium |
| 50 | 13.8 | 0.5 | High |
| 60 | 13.1 | 0.4 | Highest |
| Illustrative data showing the general trend of decreased retention time and peak width, and increased recovery with increasing temperature.[1][7][14] |
Experimental Protocols
Protocol 1: Sample Preparation for a Myristoylated Peptide
This protocol provides a general guideline for preparing a lyophilized synthetic myristoylated peptide for HPLC-MS analysis.
-
Initial Solubility Test: Due to their hydrophobicity, it is crucial to determine an appropriate solvent. Test the solubility of a small amount of the lyophilized peptide in various solvents (e.g., water with 0.1% FA, 50% acetonitrile/water, DMSO, isopropanol).[1]
-
Dissolution: Dissolve the bulk of the peptide in the strongest solvent in which it is readily soluble, using the minimum necessary volume. For highly hydrophobic myristoylated peptides, this may be 100% DMSO or a high percentage of acetonitrile or isopropanol.[1]
-
Dilution: If a strong organic solvent like DMSO was used, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% FA) to a concentration suitable for injection. The final concentration of the strong solvent should be kept low (ideally <5%) to avoid peak distortion upon injection.[1]
-
Centrifugation: Centrifuge the final sample solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble material that could block the HPLC column or tubing.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.
Protocol 2: General HPLC-MS Method Optimization Workflow
This protocol outlines a systematic approach to developing a robust HPLC-MS method for a myristoylated peptide.
-
Column Selection: Start with a C8 or C4 reversed-phase column, as these are often better suited for large, hydrophobic peptides than C18 columns.[4] A wide-pore (300 Å) column is recommended for peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Initial "Scouting" Gradient:
-
Equilibrate the column with 95% A / 5% B for at least 10 column volumes.
-
Inject a small amount of the prepared peptide sample.
-
Run a broad linear gradient from 5% to 95% B over 30 minutes.
-
This run will determine the approximate acetonitrile concentration at which the peptide elutes. Myristoylated peptides are expected to elute at a high percentage of mobile phase B.[1]
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide eluted at 60% B, a new gradient could be 50% to 70% B over 20 minutes.
-
Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.[1]
-
-
Temperature Optimization:
-
MS Parameter Optimization:
-
Perform direct infusion of the peptide, if possible, to optimize MS source parameters (e.g., capillary voltage, gas flows, temperatures) for maximum signal intensity.
-
In the LC-MS method, set up a targeted MS/MS experiment to look for the parent ion of the myristoylated peptide and its characteristic neutral loss of 210 Da.[12] This can be used for selective detection and confirmation.
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for addressing poor peak shape.
Caption: Experimental workflow for myristoylated peptide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. biotage.com [biotage.com]
- 12. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Myristoyl Pentapeptide-17 Concentration for Hair Follicle Culture
Welcome to the technical support center for the application of Myristoyl Pentapeptide-17 in hair follicle culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in relation to hair follicles?
This compound is a synthetic, acylated five-amino-acid peptide. Its primary mechanism of action is the stimulation of keratin (B1170402) gene expression, which is crucial for hair fiber production. By promoting the synthesis of keratin, a key structural protein in hair, it can contribute to enhanced hair growth and thickness.[1][2][3] The myristoyl group, a lipid moiety, increases the peptide's hydrophobicity, which may improve its bioavailability.[4]
Q2: What is a recommended starting concentration range for this compound in hair follicle culture?
Based on cosmetic formulation patents and technical data sheets, a starting point for a dose-response study in an in vitro setting can be derived. A patent for cosmetic compositions suggests a concentration range of approximately 0.001 µg/mL to 1 µg/mL.[4] Another technical data sheet suggests a use level of 0.01%, which translates to 100 µg/mL. A Chinese patent for an eyelash growth promoter uses a concentration between 0.09% and 0.15%, which is significantly higher.[5] Given this wide range, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific hair follicle culture system. A suggested starting range for a dose-response study could be from 0.01 µg/mL to 100 µg/mL.
Q3: How should I prepare and handle this compound for cell culture experiments?
This compound is typically supplied as a lyophilized powder. For reconstitution, it is generally soluble in water.[6] However, due to the myristoyl group, it has lipophilic properties. If solubility in aqueous media is an issue, dissolving it first in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in culture medium is a common practice.[7] It is recommended to store the lyophilized peptide at -20°C and the stock solution at -80°C to maintain stability.[7]
Q4: What are the potential side effects or cytotoxicity of this compound in culture?
While generally considered safe for cosmetic use, high concentrations of this compound may cause irritation or dryness.[1] In a research setting, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell types (e.g., keratinocytes, dermal papilla cells).
Q5: Which signaling pathways are potentially activated by this compound in hair follicle cells?
While direct evidence for this compound is still emerging, related peptides like Myristoyl Hexapeptide-16 have been linked to the activation of the MAPK and Wnt/β-catenin signaling pathways.[8] These pathways are known to play a crucial role in hair follicle development and cycling.[9][10][11] Therefore, it is plausible that this compound exerts its effects through similar mechanisms. Further investigation into the specific pathways activated by this peptide in hair follicle cells is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no observed effect on hair follicle growth. | - Suboptimal peptide concentration.- Peptide degradation.- Issues with the culture system. | - Perform a dose-response study to identify the optimal concentration.- Ensure proper storage of the peptide (lyophilized at -20°C, stock solutions at -80°C).- Prepare fresh working solutions for each experiment.- Verify the health and viability of the hair follicle explants or cultured cells. |
| Precipitation of the peptide in the culture medium. | - Poor solubility of the lipopeptide in aqueous medium.- High concentration of the peptide. | - Dissolve the peptide in a small amount of sterile DMSO before adding it to the culture medium.- Ensure the final DMSO concentration in the medium is low (typically <0.1%) to avoid solvent toxicity.- Prepare a more dilute stock solution and add a larger volume to the final culture.- Vortex or sonicate the stock solution to ensure complete dissolution.[7] |
| Inconsistent results between experiments. | - Variability in peptide aliquots.- Inconsistent culture conditions.- Cell passage number. | - Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.- Standardize all culture parameters, including medium composition, incubation time, and cell seeding density.- Use cells within a consistent and low passage number range. |
| Observed cytotoxicity or morphological changes in cells. | - Peptide concentration is too high.- Solvent toxicity. | - Perform a cytotoxicity assay to determine the maximum non-toxic concentration.- Lower the concentration of the peptide in subsequent experiments.- Ensure the final concentration of any solvent (e.g., DMSO) is below the toxic threshold for your cells. |
Data Presentation
Table 1: Reported and Suggested Concentrations of this compound for Hair Growth Applications
| Source | Application | Reported Concentration | Molarity Conversion (Approx.) | Notes |
| Patent (US8318678B2) | Cosmetic Composition | 0.001 µg/mL - 1 µg/mL | 1.26 nM - 1.26 µM | Broad range for acylated pentapeptides.[4] |
| Technical Data Sheet | Cosmetic Use Level | 0.01% (w/v) | ~125.6 µM | Translates to 100 µg/mL.[6] |
| Patent (CN105232358A) | Eyelash Growth Formulation | 0.09% - 0.15% (w/w) | ~1.13 mM - 1.88 mM | Higher concentration range in a specific formulation.[5] |
Molecular Weight of this compound is approximately 796.14 g/mol .
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of this compound using Hair Follicle Organ Culture
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for promoting hair shaft elongation in isolated hair follicles.
Materials:
-
Isolated and micro-dissected human or animal hair follicles in the anagen phase.
-
Hair follicle culture medium (e.g., Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics).
-
This compound (lyophilized powder).
-
Sterile DMSO (cell culture grade).
-
Sterile, nuclease-free water.
-
24-well suspension culture plates.
-
Incubator (37°C, 5% CO2).
-
Stereomicroscope with a calibrated eyepiece graticule.
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute the lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile, nuclease-free water or culture medium to create a series of working solutions. It is recommended to keep the final DMSO concentration in the culture medium below 0.1%.
-
-
Hair Follicle Culture Setup:
-
Place one isolated hair follicle into each well of a 24-well suspension culture plate containing 1 mL of hair follicle culture medium.
-
Allow the hair follicles to equilibrate in the incubator for 24 hours.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in the culture medium (e.g., 0 µM (vehicle control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Carefully replace the medium in each well with the medium containing the respective concentration of the peptide.
-
Culture the hair follicles for a period of 7-10 days, changing the medium every 2-3 days with freshly prepared treatment medium.
-
-
Measurement of Hair Shaft Elongation:
-
On Day 0 (before treatment) and subsequently every 2-3 days, measure the length of the hair shaft extending from the follicle bulb using a stereomicroscope with a calibrated eyepiece graticule.
-
Record the measurements for each follicle.
-
-
Data Analysis:
-
Calculate the mean increase in hair shaft length from Day 0 for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups and the vehicle control.
-
Protocol 2: Assessment of Keratinocyte Proliferation in Response to this compound
This protocol describes how to evaluate the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes).
-
Keratinocyte growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum, hydrocortisone, insulin, and EGF).
-
This compound stock solution (prepared as in Protocol 1).
-
96-well cell culture plates.
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Replace the medium in each well with 100 µL of the corresponding treatment medium.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Cell Proliferation Assay:
-
Perform the cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilization solution before reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the EC50 value if applicable.
-
Perform statistical analysis to identify significant differences between treatment groups.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. zhishangchem.com [zhishangchem.com]
- 4. US8318678B2 - Cosmetic compositions - Google Patents [patents.google.com]
- 5. CN105232358A - Compound for promoting eyelash growth and preparation method thereof - Google Patents [patents.google.com]
- 6. experchem.com [experchem.com]
- 7. This compound Acetate | TargetMol [targetmol.com]
- 8. publichealthpolicyjournal.com [publichealthpolicyjournal.com]
- 9. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Hair follicle stem cell proliferation, Akt and Wnt signaling activation in TPA-induced hair regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity of Myristoyl Pentapeptide-17 in primary cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myristoyl Pentapeptide-17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with primary cell lines.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound, focusing on unexpected cytotoxicity.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Potential Cause 1: Peptide Stock and Dilution Errors.
-
Explanation: Inaccurate peptide concentration is a frequent source of error. Highly concentrated stock solutions may lead to cytotoxic effects if not diluted properly.
-
Recommendation:
-
Ensure accurate weighing and reconstitution of the lyophilized peptide.
-
Serially dilute the stock solution to the desired final concentrations and vortex thoroughly between dilutions.
-
Perform a concentration-response curve to determine the optimal non-toxic concentration range for your specific primary cell line.
-
-
-
Potential Cause 2: Solvent Toxicity.
-
Explanation: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.
-
Recommendation:
-
Use a biocompatible solvent at the lowest possible final concentration (typically ≤ 0.1% v/v).
-
Always include a vehicle control (cell culture medium with the solvent at the same concentration used for the peptide treatment) to assess the specific toxicity of the solvent.
-
-
-
Potential Cause 3: Contamination.
-
Explanation: Bacterial or endotoxin (B1171834) contamination in the peptide stock solution or cell culture can induce cell death, which might be incorrectly attributed to the peptide.
-
Recommendation:
-
Prepare peptide solutions under sterile conditions using sterile, endotoxin-free water or buffer.
-
Regularly test your cell cultures for mycoplasma contamination.
-
Maintain strict aseptic techniques during all experimental procedures.
-
-
-
Potential Cause 4: Impact of Myristoylation.
-
Explanation: The myristoyl group, a fatty acid, is added to the peptide to increase its lipophilicity and ability to penetrate cell membranes. While this enhances its intended biological activity, it can also increase its interaction with the cell membrane, potentially leading to membrane disruption and cytotoxicity at higher concentrations. Some myristoylated peptides have been shown to target mitochondria, which can trigger apoptosis.[1][2][3]
-
Recommendation:
-
Carefully titrate the concentration of this compound to find a balance between efficacy and minimal cytotoxicity.
-
Consider comparing its effects with a non-myristoylated version of the pentapeptide if available, to understand the specific contribution of the myristoyl group to any observed cytotoxicity.
-
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results across experiments.
-
Potential Cause 1: Primary Cell Variability.
-
Explanation: Primary cells are known for their inherent variability between donors and passages. This can lead to differences in their response to the peptide.
-
Recommendation:
-
Use cells from the same donor and within a narrow passage range for a set of experiments.
-
Thoroughly characterize your primary cell lines.
-
Perform multiple independent experiments with cells from different donors to ensure the robustness of your findings.
-
-
-
Potential Cause 2: Peptide Degradation.
-
Explanation: Improper storage of the peptide can lead to its degradation, potentially generating byproducts with altered or increased cytotoxicity.
-
Recommendation:
-
Store lyophilized this compound at -20°C or as recommended by the supplier.
-
Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
-
Potential Cause 3: Assay Interference.
-
Explanation: Components of the assay itself may interact with the peptide. For example, peptides can sometimes interfere with colorimetric assays like the MTT assay.
-
Recommendation:
-
Run a cell-free control where the peptide is incubated with the assay reagents to check for any direct interaction.
-
Validate your results using an alternative cytotoxicity assay with a different detection principle (e.g., LDH assay for membrane integrity or a live/dead cell stain).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in primary cell lines?
A1: There is limited publicly available data specifically detailing the cytotoxicity of this compound in primary cell lines. It is primarily used in cosmetic formulations and is generally considered safe for topical application.[4][5][6] However, in an in vitro setting, the potential for cytotoxicity exists, especially at higher concentrations. The myristoyl group enhances cell membrane interaction, which could lead to cytotoxicity.[1][2][3] Therefore, it is crucial to empirically determine the cytotoxic profile of this compound in your specific primary cell line and experimental conditions.
Q2: What is a safe concentration range for this compound in cell culture?
A2: A universally "safe" concentration range cannot be provided as it is highly dependent on the primary cell type and the duration of exposure. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and increasing to a high concentration (e.g., 100 µM) to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic working concentration for your experiments.
Q3: How does this compound exert its biological effect, and could this be related to cytotoxicity?
A3: this compound is known to stimulate the expression of keratin (B1170402) genes.[7] This is believed to be mediated through signaling pathways that are crucial for hair follicle development and growth, such as the Wnt/β-catenin and MAPK pathways.[8][9] While these pathways are associated with cell proliferation and differentiation, dysregulation of any signaling pathway can potentially lead to off-target effects and cytotoxicity.
Q4: Are there any known off-target effects of this compound?
A4: Specific off-target effects of this compound are not well-documented in publicly available literature. Given its mechanism of action involves stimulating key signaling pathways, the potential for off-target effects in different cell types exists. Researchers should carefully observe cell morphology and monitor relevant markers to identify any unintended cellular responses.
Q5: Which primary cell lines are most relevant for studying the effects of this compound?
A5: Given its intended application for hair and eyelash growth, the most relevant primary cell lines would include:
-
Human Dermal Papilla Cells: These cells are critical in regulating hair follicle growth.
-
Primary Human Keratinocytes: As keratin synthesis is the target, these are a key cell type to study.
-
Primary Human Dermal Fibroblasts: These cells are also involved in the hair follicle microenvironment. For safety and toxicity assessments related to its cosmetic use around the eyes, primary human corneal epithelial cells would also be a relevant model.[10][11][12]
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate overnight.
-
Peptide Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assay (Annexin V Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. A viability dye (e.g., Propidium Iodide, PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorophores at the appropriate wavelengths and detecting the emission signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration (hours) | IC50 (µM) | Maximum Non-Toxic Concentration (µM) |
| Primary Human Dermal Fibroblasts | MTT | 24 | User-determined | User-determined |
| 48 | User-determined | User-determined | ||
| Primary Human Keratinocytes | LDH | 24 | User-determined | User-determined |
| 48 | User-determined | User-determined | ||
| Primary Human Corneal Epithelial Cells | Annexin V/PI | 24 | User-determined | User-determined |
| 48 | User-determined | User-determined |
Visualizations
Signaling Pathways
This compound is thought to promote hair growth by stimulating key signaling pathways in the hair follicle.
Caption: Wnt/β-catenin pathway in hair follicle stimulation.
Caption: MAPK pathway in keratinocyte proliferation.
Experimental Workflow
Caption: Workflow for peptide cytotoxicity assessment.
References
- 1. N-myristoylation of Antimicrobial Peptide CM4 Enhances Its Anticancer Activity by Interacting With Cell Membrane and Targeting Mitochondria in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Intracellular Peptide N‑Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.mst.dk [www2.mst.dk]
- 5. adamandevedistribution.co.uk [adamandevedistribution.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycophenolate Antagonizes IFN-γ-Induced Catagen-Like Changes via β-Catenin Activation in Human Dermal Papilla Cells and Hair Follicles [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immortalized human corneal epithelial cells for ocular toxicity and inflammation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-17 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Myristoyl Pentapeptide-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic lipopeptide, which means it combines a fatty acid (myristic acid) with a five-amino-acid peptide chain (Lys-Leu-Ala-Lys-Lys).[1][2] The myristoyl group increases the peptide's bioavailability.[1] It is primarily known for its ability to stimulate keratin (B1170402) genes, making it a popular ingredient in products aimed at enhancing eyelash and eyebrow growth.[1][2][3][4][5]
Q2: What are the primary quality control parameters for this compound?
A2: The key quality control parameters include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥95.0% is a common specification.[6]
-
Identity: Confirmed by Mass Spectrometry (MS) to ensure the molecular weight matches the theoretical value and by amino acid analysis to confirm the peptide sequence.[6]
-
Moisture Content: Determined by methods like Karl Fischer titration, with a typical specification of ≤ 8.0%.[6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, lyophilized this compound powder should be stored at -20°C.[8] Once reconstituted in a solvent, it is recommended to store the solution at 2-8°C.[6] Before use, it is advisable to allow the peptide to warm to room temperature in a desiccator to prevent condensation.[9]
Q4: What is the mechanism of action for this compound?
A4: The primary mechanism of action of this compound is the stimulation of keratin gene expression.[1][2][3][4][5] Keratins are the key structural proteins that make up hair, including eyelashes. By upregulating keratin production, the peptide promotes the growth, thickness, and strength of eyelashes.[4][5][10]
Quality Control Data
Table 1: Typical Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White Powder | Visual Inspection |
| Identity (by MS) | 796.16 ± 1 Da | Mass Spectrometry |
| Purity (by HPLC) | ≥ 95.0% | Reverse-Phase HPLC |
| Water Content | ≤ 8.0% | Karl Fischer Titration |
| Acetate Content | ≤ 15.0% | Ion Chromatography |
| Solubility | Soluble in Water | Visual Inspection |
Data compiled from publicly available product specifications.[6]
Table 2: Common Impurities in Synthetic this compound
| Impurity Type | Description | Potential Cause |
| Deletion Sequences | Peptides missing one or more amino acids. | Inefficient Fmoc-deprotection during synthesis.[11][12] |
| Truncated Sequences | Incomplete peptide chains. | Premature termination of synthesis. |
| Incompletely Deprotected | Residual protecting groups on amino acid side chains. | Inefficient deprotection steps.[11][12] |
| Oxidized Peptides | Oxidation of susceptible amino acid residues. | Exposure to air or oxidative reagents.[11][12] |
| Aggregates | Covalent or non-covalent association of peptide molecules. | Hydrophobic interactions, improper storage or handling.[12] |
Troubleshooting Guides
Issue 1: Low Purity Detected by HPLC
Possible Causes:
-
Synthesis Errors: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS) can lead to deletion or truncated sequences.[11][12]
-
Degradation: The peptide may have degraded due to improper storage conditions (e.g., exposure to high temperatures, light, or moisture).
-
Oxidation: Susceptible amino acid residues may have oxidized.
Solutions:
-
Review Synthesis Protocol: If synthesizing in-house, ensure optimal coupling times and deprotection steps.
-
Verify Storage Conditions: Confirm that the peptide has been stored at the recommended temperature and protected from light and moisture.
-
Characterize Impurities: Use Mass Spectrometry (MS/MS) to identify the nature of the impurities. This can help pinpoint the source of the problem (e.g., a mass difference corresponding to a missing amino acid).
-
Re-purification: If the purity is marginally low, re-purification by preparative HPLC may be an option.
Issue 2: Inconsistent Mass Spectrometry Results
Possible Causes:
-
Incorrect Molecular Weight: The primary peak does not correspond to the expected molecular weight of 796.14 g/mol .
-
Multiple Peaks: Observation of significant peaks other than the main product.
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents.
Solutions:
-
Calibrate Mass Spectrometer: Ensure the instrument is properly calibrated.
-
Analyze Adducts: Check for peaks corresponding to common adducts (e.g., [M+Na]+, [M+K]+).
-
Identify Impurities: The other peaks likely represent impurities. Refer to Table 2 for common types and use MS/MS for structural elucidation.
-
Check for Modifications: Ensure no unintended modifications occurred during synthesis or handling, such as oxidation (+16 Da).
Issue 3: Peptide Solubility Problems
Possible Causes:
-
Aggregation: The peptide may have formed aggregates, which are often difficult to dissolve.[12]
-
Incorrect Solvent: While this compound is generally water-soluble, the purity and counter-ion form can affect solubility.
-
High Concentration: Attempting to dissolve the peptide at too high a concentration.
Solutions:
-
Sonication: Use a bath sonicator in short bursts to aid dissolution.[9]
-
Gentle Warming: Gently warm the solution, but avoid excessive heat which can cause degradation.[9]
-
Start with a Small Amount: Always test the solubility on a small aliquot of the peptide before dissolving the entire batch.[9]
-
pH Adjustment: If the peptide is difficult to dissolve in neutral water, adjusting the pH slightly away from its isoelectric point can improve solubility.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide in water or a water/ACN mixture to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Appropriate solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µM) in the chosen solvent.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 300-1500 m/z).
-
Analysis: Look for the protonated molecular ion peak [M+H]+. Given the molecular weight of 796.14, the expected m/z for the singly charged ion would be approximately 797.15. Also, look for doubly charged ions [M+2H]2+ at approximately 399.08 m/z. The observed mass should be within the acceptable tolerance of the instrument.
Visualizations
Caption: Workflow for quality control of this compound.
Caption: Signaling pathway of this compound.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]
- 3. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 4. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 5. medchemexpress.com [medchemexpress.com]
- 6. experchem.com [experchem.com]
- 7. zhishangchem.com [zhishangchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Keratin gene signature expression drives epithelial-mesenchymal transition through enhanced TGF-β signaling pathway activation and correlates with adverse prognosis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
impact of storage conditions on Myristoyl Pentapeptide-17 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and activity assessment of Myristoyl Pentapeptide-17.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water.[1] For research purposes, it can also be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2]
Q2: What are the general recommendations for storing this compound?
A2: For optimal stability, this compound should be stored in a cool, dry area, away from direct light and heat.[1] As a lyophilized powder, it is stable at room temperature for several days to weeks but for long-term storage (longer than 4 weeks), it is recommended to store it at -20°C or -80°C.[3] Peptide solutions are less stable than the lyophilized powder and should be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.
Q3: Are there any known incompatibilities with other cosmetic ingredients?
A3: While specific incompatibility data is limited, peptides can be susceptible to degradation by proteases.[4] Therefore, combining this compound with ingredients that have high enzymatic activity should be approached with caution. Formulation pH is also a critical factor, with an optimal range for peptides generally considered to be between 5 and 7.[1]
Q4: What are the potential side effects associated with this compound?
A4: this compound is generally considered safe for cosmetic use.[1] However, some individuals may experience mild irritation or dryness, particularly at high concentrations.[1] It is always recommended to perform a patch test before extensive use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Efficacy in Cell-Based Assays | Peptide degradation due to improper storage. | Ensure the peptide is stored under the recommended conditions (see FAQs). Prepare fresh stock solutions for each experiment. |
| Sub-optimal peptide concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell culture contamination. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and appropriate antibiotics if necessary. | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure the peptide is fully dissolved in the mobile phase or an appropriate solvent before injection. |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if peak shape deteriorates. | |
| Inconsistent instrument parameters. | Verify and document all HPLC parameters, including flow rate, gradient, and detection wavelength, for each run. | |
| Precipitation in Formulation | Poor solubility in the chosen vehicle. | While soluble in water, the lipophilic myristoyl group may affect solubility in complex formulations. Consider using co-solvents or a different formulation base. |
| pH of the formulation is outside the optimal range. | Adjust the pH of the final formulation to be within the recommended range of 5 to 7. |
Impact of Storage Conditions on Activity
Best Practices for Maintaining this compound Activity:
| Storage Condition | Recommendation | Rationale |
| Temperature | Lyophilized Powder: Short-term (weeks) at room temperature is acceptable. Long-term (months to years) at -20°C or -80°C.[3] In Solution: -80°C for up to one year.[2] | Lower temperatures slow down chemical degradation processes such as hydrolysis. |
| pH | Maintain solutions and formulations within a pH range of 5-7.[1] | Extreme pH values can lead to hydrolysis of peptide bonds and deamidation of certain amino acid residues. |
| Light Exposure | Store in amber vials or in the dark. | Exposure to UV light can lead to photodegradation of the peptide. |
| Oxidation | Store under an inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. | The amino acid residues in the peptide can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and concentration of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
This compound standard
-
Sample for analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18
-
Column Temperature: 45°C
-
Mobile Phase: A gradient elution is typically used. A representative gradient is from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 215 nm[6]
-
-
Analysis: Inject the prepared sample and a series of known concentrations of the standard to create a calibration curve. The concentration of the unknown sample can be determined by comparing its peak area to the calibration curve.
Protocol 2: Assessment of this compound Activity via Keratin (B1170402) Gene Expression in Keratinocytes
This cell-based assay measures the biological activity of this compound by quantifying the upregulation of keratin gene expression.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for a target keratin gene like KRT17, and a housekeeping gene, qPCR master mix)
-
qRT-PCR instrument
Procedure:
-
Cell Culture: Culture human keratinocytes in appropriate media and conditions (37°C, 5% CO2) until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for a target keratin gene (e.g., KRT17) and a housekeeping gene (for normalization).
-
Data Analysis: Analyze the qRT-PCR data to determine the relative fold change in keratin gene expression in the treated cells compared to the control cells. An increase in keratin gene expression indicates peptide activity.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the stimulation of keratin gene expression, which is essential for hair growth. While the precise upstream signaling cascade initiated by the peptide is not fully elucidated, studies on Keratin 17 (K17) suggest a potential involvement of the AKT/mTOR pathway in promoting keratinocyte proliferation and protein synthesis.[7]
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for stability and activity assessment.
References
- 1. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 2. This compound Acetate | TargetMol [targetmol.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]
- 7. Frontiers | Keratin 17 Is Required for Lipid Metabolism in Keratinocytes and Benefits Epidermal Permeability Barrier Homeostasis [frontiersin.org]
Validation & Comparative
A Comparative Efficacy Analysis of Myristoyl Pentapeptide-17 and Bimatoprost for Eyelash Enhancement
For Immediate Release: A Scientific Comparison of Two Leading Eyelash Growth Compounds
In the landscape of cosmetic and therapeutic eyelash enhancement, two molecules have garnered significant attention: the synthetic prostaglandin (B15479496) analog, Bimatoprost, and the biomimetic peptide, Myristoyl Pentapeptide-17. This guide provides a detailed, objective comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Bimatoprost, the active ingredient in the FDA-approved prescription treatment Latisse®, boasts a substantial body of evidence from rigorous, vehicle-controlled, double-masked clinical trials demonstrating its efficacy in promoting eyelash growth. Its mechanism involves mimicking the body's natural prostaglandins (B1171923) to extend the anagen (growth) phase of the hair cycle. In contrast, this compound, a popular ingredient in many over-the-counter eyelash serums, is proposed to enhance eyelash appearance by stimulating the production of keratin (B1170402), the primary structural protein in hair. While some clinical studies on formulations containing this compound show positive results, the available evidence is predominantly from open-label trials of multi-ingredient serums, lacking the direct, vehicle-controlled comparisons available for Bimatoprost.
Quantitative Efficacy Data
The following tables summarize the quantitative data from key clinical studies on Bimatoprost and a notable open-label study on a serum containing this compound. It is crucial to note the differences in study design when comparing these results.
Table 1: Efficacy of Bimatoprost 0.03% (Results from a Multicenter, Randomized, Double-Masked, Vehicle-Controlled Study) [1]
| Efficacy Parameter | Bimatoprost 0.03% (n=137) | Vehicle (n=141) | p-value | Study Duration |
| ≥1-Grade Increase in Global Eyelash Assessment (GEA) | 78.1% of subjects | 18.4% of subjects | <0.0001 | 16 weeks |
| Change in Eyelash Length | Statistically significant increase | - | <0.0001 | 16 weeks |
| Change in Eyelash Thickness/Fullness | Statistically significant increase | - | <0.0001 | 16 weeks |
| Change in Eyelash Darkness | Statistically significant increase | - | <0.0001 | 16 weeks |
Table 2: Efficacy of a Polygrowth Factor Serum containing this compound and Myristoyl Hexapeptide-16 (Results from an Open-Label, Single-Center Study) [2]
| Efficacy Parameter | Percentage Increase from Baseline (n=29) | Study Duration |
| Eyelash Length | 10.52% | 90 days |
| Eyelash Volume | 9.3% | 90 days |
| Eyelash Thickness | 35% | 90 days |
| Eyelash Curl | 50.83% | 90 days |
Disclaimer: The study on the polygrowth factor serum was open-label and lacked a vehicle control group, which may influence the interpretation of the results. The serum also contained other active ingredients.
Mechanisms of Action and Signaling Pathways
The two compounds exert their effects through distinct biological pathways. Bimatoprost interacts with prostamide receptors in the hair follicle, while this compound is believed to directly influence keratin gene expression.
Bimatoprost Signaling Pathway
Bimatoprost, a prostamide analog, binds to prostamide F2α receptors on the dermal papilla cells of the hair follicle. This interaction is thought to prolong the anagen (growth) phase of the eyelash hair cycle and increase the percentage of hairs in this phase. It also stimulates melanogenesis, leading to darker lashes, and increases the size of the dermal papilla and hair bulb, resulting in thicker and fuller lashes.[3]
This compound Signaling Pathway
This compound is a synthetic peptide that is reported to stimulate the expression of keratin genes within the hair follicle. Keratins are the key structural proteins that make up hair. By upregulating keratin production, this peptide is thought to fortify the hair shaft, leading to stronger, thicker, and potentially longer eyelashes.[4][5][6] The "Myristoyl" component is a fatty acid attached to the peptide to enhance its penetration into the skin.
Experimental Protocols
The methodologies employed in clinical trials are critical for evaluating the efficacy and safety of these compounds.
Bimatoprost Clinical Trial Protocol (Summarized)
A representative Bimatoprost study is a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[1]
-
Study Design: Subjects are randomly assigned to receive either Bimatoprost 0.03% ophthalmic solution or a vehicle (the same solution without the active ingredient). The "double-masked" aspect means neither the subjects nor the investigators know who is receiving the active treatment.
-
Participants: Healthy adults with hypotrichosis of the eyelashes.
-
Treatment Regimen: One drop of the solution is applied to the upper eyelid margin once daily.
-
Efficacy Assessment:
-
Primary Endpoint: The primary measure of efficacy is typically the Global Eyelash Assessment (GEA) scale. This is a 4-point scale (1=minimal, 2=moderate, 3=marked, 4=very marked) used by investigators to rate overall eyelash prominence, often with the aid of a photonumeric guide.[7][8][9][10]
-
Secondary Endpoints: Secondary measures include quantitative analysis of eyelash length, thickness, and darkness using digital image analysis of high-resolution photographs.[1][11] Patient-reported outcomes are also often collected.
-
-
Safety Assessment: Monitoring of adverse events and comprehensive ophthalmic examinations are conducted throughout the study.
This compound Containing Serum Study Protocol (Summarized)
The available data for this compound often comes from open-label studies on cosmetic serums.
-
Study Design: An open-label, single-center study where all participants use the test product. There is no placebo or vehicle control group for comparison.[2]
-
Participants: Healthy females desiring eyelash enhancement.
-
Treatment Regimen: The serum is typically applied to the base of the upper and lower eyelids once or twice daily.
-
Efficacy Assessment:
-
Digital image analysis is used to measure changes in eyelash length, volume, thickness, and curl from baseline.[2]
-
Subject self-assessment questionnaires and investigator assessments may also be used.
-
-
Safety Assessment: Dermatological and ophthalmological assessments for any irritation or adverse reactions.
Generalized Experimental Workflow for Eyelash Growth Clinical Trials
The following diagram illustrates a typical workflow for a robust clinical trial evaluating eyelash growth enhancers.
Safety and Tolerability
Bimatoprost: The safety profile of Bimatoprost 0.03% is well-documented through extensive clinical trials. Common adverse events are generally mild and localized, including conjunctival hyperemia (redness of the eyes), eye pruritus (itching), and skin hyperpigmentation of the eyelid, which is often reversible upon discontinuation.[1] A less common but potentially permanent side effect is increased brown pigmentation of the iris.
This compound: In the available studies on serums containing this compound, it is generally reported to be well-tolerated with no significant adverse events.[2] However, the lack of large-scale, long-term, controlled clinical trials means the safety profile is not as comprehensively characterized as that of Bimatoprost.
Conclusion
For researchers and drug development professionals, the comparison between this compound and Bimatoprost highlights the importance of the level of scientific evidence. Bimatoprost's efficacy and safety are supported by a robust portfolio of randomized, controlled clinical trials, establishing it as a benchmark for eyelash hypotrichosis treatment. This compound shows promise as a cosmetic ingredient for enhancing eyelash appearance, with a plausible mechanism of action. However, to be considered a therapeutic equivalent to Bimatoprost, further investigation through rigorous, vehicle-controlled clinical trials is necessary to definitively establish its efficacy and comprehensive safety profile. The existing data for this compound is a valuable starting point, but direct comparative studies are needed for a conclusive assessment.
References
- 1. Eyelash growth in subjects treated with bimatoprost: a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Website [eprovide.mapi-trust.org]
- 4. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 5. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 6. mossderm.com [mossderm.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US20100121223A1 - Clinical Assessment Scales and Methods - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. professional.latisse.com [professional.latisse.com]
- 11. Safety and Efficacy of Bimatoprost for Eyelash Growth in Postchemotherapy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Enhancement of Hair Follicle Stimulation: A Comparative Analysis of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, with a focus on their synergistic effects on hair follicle stimulation, particularly in the context of eyelash enhancement. The information presented is supported by clinical data and an examination of the underlying cellular signaling pathways.
Introduction to Myristoyl Peptides in Hair Follicle Biology
This compound and Myristoyl Hexapeptide-16 are synthetic peptides that have gained significant attention in the cosmetic and dermatological fields for their ability to promote the appearance of longer, thicker hair. These peptides are characterized by the attachment of a myristoyl group, a 14-carbon fatty acid, which enhances their bioavailability and penetration into the skin and hair follicles. Their primary mechanism of action revolves around the stimulation of keratin (B1170402) production, the fundamental structural protein of hair.
-
This compound: A five-amino-acid peptide known to stimulate the expression of keratin genes.[1]
-
Myristoyl Hexapeptide-16: A six-amino-acid peptide that also upregulates keratin production and is implicated in activating key hair growth signaling pathways.[2][3]
Clinical and in-vitro evidence suggests that the combination of these two peptides results in a synergistic effect, yielding more significant improvements in hair length and density than when either peptide is used alone.[4][5][6]
Quantitative Analysis of Efficacy: A Clinical Study
A key open-label, single-center clinical study evaluated the efficacy of a polyg-growth factor serum containing both this compound and Myristoyl Hexapeptide-16 on eyelash enhancement.[7] The study provides valuable quantitative data on the synergistic effects of these peptides.
Table 1: Summary of Clinical Efficacy Data for a Serum Containing this compound and Myristoyl Hexapeptide-16
| Parameter | Mean Percentage Improvement from Baseline at Day 90 | p-value |
| Length | 10.52% | <0.0001 |
| Volume/Density | 9.3% | <0.0001 |
| Luster | 11.43% | <0.0001 |
| Thickness | 35% | <0.0001 |
| Curl | 50.83% | <0.0001 |
Data extracted from Sachdev et al. (2020). An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum. J Clin Aesthet Dermatol. 13(2):61-66.[7]
Experimental Protocols
Clinical Efficacy and Safety Assessment
The following protocol is a summary of the methodology employed in the clinical study by Sachdev et al. (2020).[7]
Objective: To evaluate the efficacy and safety of a polyg-growth factor serum containing this compound and Myristoyl Hexapeptide-16 for improving eyelash characteristics.
Study Design:
-
90-day, open-label, single-center, single-arm study.
-
30 healthy female subjects aged 18 to 45 years with a desire for eyelash improvement.
-
The test product was applied once nightly to the upper and lower eyelid margins for 90 days.
Inclusion Criteria:
-
Healthy female subjects aged 18 to 45 years.
-
Expressed desire for eyelash improvement.
-
Willingness to comply with the study protocol.
Exclusion Criteria:
-
Presence of any underlying, uncontrolled medical illness.
-
History of ophthalmic or dermatological conditions in the periocular area.
-
Use of any other products for eyelash enhancement within a specified period before the study.
Assessments:
-
Baseline (Day 0), Day 30, Day 60, and Day 90.
-
Ophthalmological and dermatological assessments: To monitor for any adverse events.
-
Digital Image Analysis: High-resolution images were captured using a Visia CR imaging system.
-
Quantitative Eyelash Analysis: Specialized software was used to measure changes in eyelash length, volume/density, luster, thickness, and curl from the digital images.
Statistical Analysis:
-
The mean percentage change from baseline for each parameter was calculated.
-
Statistical significance was determined using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Experimental Workflow for Clinical Assessment
Caption: Workflow of the clinical trial to assess the efficacy of the peptide-containing serum.
In-Vitro Keratin Gene Expression Analysis (General Protocol)
While specific protocols for this compound and Myristoyl Hexapeptide-16 are not publicly detailed, a general methodology for assessing keratin gene expression in response to these peptides would involve the following steps:
Objective: To determine the effect of this compound and/or Myristoyl Hexapeptide-16 on the expression of keratin genes in hair follicle-related cells.
Cell Culture:
-
Cell Line: Human hair follicle dermal papilla cells (HFDPCs) or human keratinocytes would be cultured in appropriate media.
-
Seeding: Cells would be seeded in multi-well plates and allowed to adhere and grow to a specific confluency.
Peptide Treatment:
-
Preparation: Lyophilized peptides would be reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions.
-
Treatment: Cells would be treated with varying concentrations of this compound, Myristoyl Hexapeptide-16, or a combination of both. A vehicle control (solvent only) would also be included.
-
Incubation: Cells would be incubated with the peptides for a predetermined period (e.g., 24, 48, or 72 hours).
RNA Extraction and qRT-PCR:
-
RNA Isolation: Total RNA would be extracted from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA would be reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target keratin genes (e.g., KRT75, KRT85) would be quantified using specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH, ACTB) would be used for normalization.
Data Analysis:
-
The relative expression of the target genes in the peptide-treated groups would be compared to the vehicle control group using the ΔΔCt method.
Workflow for In-Vitro Keratin Gene Expression Analysis
Caption: General workflow for analyzing the effect of peptides on keratin gene expression in vitro.
Underlying Signaling Pathways
The synergistic effects of this compound and Myristoyl Hexapeptide-16 on hair growth are believed to be mediated through the modulation of key signaling pathways within the hair follicle dermal papilla cells. The Wnt/β-catenin and MAPK pathways are critical regulators of hair follicle development and the hair growth cycle.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for initiating the anagen (growth) phase of the hair cycle. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then activates target genes responsible for cell proliferation and differentiation in the hair follicle.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival in various cell types, including those in the hair follicle. Activation of the MAPK pathway can promote the proliferation of dermal papilla cells, thereby supporting hair growth.
Myristoyl Hexapeptide-16, in particular, has been suggested to reactivate growth signaling through the MAPK and β-catenin pathways.[8] The synergistic combination with this compound likely enhances the stimulation of these pathways, leading to a more robust and sustained activation of keratinocyte proliferation and differentiation.
Proposed Synergistic Signaling Pathway Activation
Caption: Proposed signaling pathways activated by the synergistic action of the two peptides.
Conclusion
The combination of this compound and Myristoyl Hexapeptide-16 demonstrates a significant synergistic effect in promoting the appearance of longer and thicker hair, as evidenced by clinical data. This effect is attributed to their ability to stimulate keratin gene expression and activate key signaling pathways, such as Wnt/β-catenin and MAPK, which are crucial for hair follicle function. For researchers and professionals in drug development, these peptides represent promising candidates for the development of novel and effective treatments for conditions related to hair loss or for cosmetic applications aimed at enhancing hair growth. Further research is warranted to fully elucidate the precise molecular interactions and the full spectrum of their synergistic activities.
References
- 1. KRT17 From Keratinocytes With High Glucose Stimulation Inhibit Dermal Fibroblasts Migration Through Integrin α11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. s-bio.com [s-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Mechanistic Showdown: Myristoyl Pentapeptide-17 vs. Acetyl Tetrapeptide-3 in Hair Follicle Stimulation
For Immediate Release
In the dynamic landscape of cosmetic and therapeutic peptides for hair growth, Myristoyl Pentapeptide-17 and Acetyl Tetrapeptide-3 have emerged as prominent players. While both are lauded for their efficacy in enhancing the appearance of eyelashes, eyebrows, and hair, their underlying mechanisms of action diverge significantly. This guide provides a comprehensive comparison of these two peptides, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Acetyl Tetrapeptide-3 |
| Primary Mechanism | Stimulates keratin (B1170402) gene expression | Enhances extracellular matrix (ECM) protein synthesis for improved hair follicle anchoring |
| Key Molecular Targets | Keratin genes | Collagen III, Laminin (B1169045) |
| Primary Application | Eyelash and eyebrow growth | Scalp hair growth, anti-hair loss treatments |
| Additional Actions | Lengthens the hair growth cycle | Reduces micro-inflammation, may inhibit 5-α-reductase |
Quantitative Performance Data
The following tables summarize the key quantitative data from clinical and in-vitro studies on the efficacy of this compound and Acetyl Tetrapeptide-3.
Table 1: Clinical Efficacy of this compound for Eyelash Enhancement
| Parameter | Improvement (%) | Study Duration |
| Length | 10.52 | 90 days |
| Volume | 9.3 | 90 days |
| Luster | 11.43 | 90 days |
| Thickness | 35 | 90 days |
| Curl | 50.83 | 90 days |
Data from a 90-day, open-label, single-center safety and efficacy study involving 29 female participants.
Table 2: In-Vitro and Clinical Efficacy of Acetyl Tetrapeptide-3
| Parameter | Improvement (%) | Study Type |
| Type III Collagen Expression | 65 | In-Vitro |
| Laminin Expression | 285 | In-Vitro |
| Hair Count | 8.3 | Clinical (24 weeks) |
| Anagen/Telogen Ratio | 46 | Clinical |
In-vitro data from laboratory studies on human fibroblasts. Clinical data from a 24-week study on a combination of Acetyl Tetrapeptide-3, Biochanin A, and Ginseng extracts for androgenetic alopecia.
Mechanistic Deep Dive and Signaling Pathways
This compound: The Keratin Promoter
This compound is a synthetic peptide that directly stimulates the expression of keratin genes within the hair follicle. Keratins are the primary structural proteins that constitute hair, and by upregulating their production, this peptide leads to thicker, stronger, and longer hair fibers. The myristoyl group, a fatty acid, is attached to the peptide to enhance its bioavailability and penetration into the skin. While the precise signaling cascade is not fully elucidated in publicly available literature, it is hypothesized to involve the activation of transcription factors that bind to the promoter regions of keratin genes.
Acetyl Tetrapeptide-3: The Follicle Anchor
Acetyl Tetrapeptide-3 is a biomimetic peptide, meaning it mimics a natural signal peptide in the body. Its primary role is to stimulate the synthesis of key proteins in the extracellular matrix (ECM) of the dermal papilla, specifically collagen III and laminin. These proteins are crucial for anchoring the hair follicle securely in the dermis. By reinforcing this anchor, Acetyl Tetrapeptide-3 helps to prevent hair shedding and prolongs the anagen (growth) phase of the hair cycle. Furthermore, it has been shown to reduce micro-inflammation around the hair follicle and may inhibit the activity of 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia.
Experimental Protocols
1. In-Vitro Assay for Keratin Gene Expression (this compound)
-
Objective: To quantify the effect of this compound on keratin gene expression in human hair follicle dermal papilla cells (HFDPCs).
-
Methodology:
-
Cell Culture: HFDPCs are cultured in a suitable medium.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is extracted from the cells.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific keratin genes (e.g., KRT31, KRT85) are quantified using qRT-PCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The fold change in keratin gene expression in treated cells is calculated relative to the control group.
-
2. In-Vitro Assay for Extracellular Matrix Protein Synthesis (Acetyl Tetrapeptide-3)
-
Objective: To measure the impact of Acetyl Tetrapeptide-3 on the synthesis of collagen III and laminin by human fibroblasts.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a standard medium.
-
Treatment: Cells are incubated with Acetyl Tetrapeptide-3 at various concentrations or a vehicle control.
-
Immunofluorescence Staining: After the treatment period, cells are fixed and stained with specific antibodies for collagen III and laminin. Fluorescently labeled secondary antibodies are used for visualization.
-
Microscopy and Image Analysis: The fluorescence intensity, corresponding to the amount of protein, is visualized and quantified using a fluorescence microscope and image analysis software.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Alternatively, the amount of secreted collagen III and laminin in the cell culture supernatant can be quantified using specific ELISA kits.
-
A Comparative Analysis of Myristoyl Pentapeptide-17 and Biotinoyl Tripeptide-1 in the Stimulation of Hair Follicles
In the landscape of therapeutic peptides for hair growth, Myristoyl Pentapeptide-17 and Biotinoyl Tripeptide-1 have emerged as prominent molecules. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for hair follicle stimulation.
Executive Summary
Both this compound and Biotinoyl Tripeptide-1 have demonstrated efficacy in promoting hair growth, albeit through different primary mechanisms. This compound is principally recognized for its role in stimulating keratin (B1170402) production, a fundamental protein for hair structure. In contrast, Biotinoyl Tripeptide-1 exerts its effects through a multi-faceted approach that includes enhancing the extracellular matrix, stimulating dermal papilla cells, and prolonging the anagen (growth) phase of the hair cycle.
The available data suggests that Biotinoyl Tripeptide-1 has been more extensively studied in the context of scalp hair, with a broader range of quantitative data supporting its various mechanisms. This compound has been predominantly evaluated for its effects on eyelash enhancement, with notable results in increasing lash length and density.
Mechanism of Action and Signaling Pathways
This compound: A Stimulator of Keratin Gene Expression
This compound is a synthetic peptide composed of five amino acids (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid that enhances its bioavailability.[1] Its primary mechanism of action is the stimulation of keratin genes, leading to increased production of keratin.[1][2][3] This directly contributes to the strength, thickness, and length of the hair fiber.[3][4] Some evidence also suggests it may increase blood flow to the hair follicles, thereby improving nutrient supply.[3]
Biotinoyl Tripeptide-1: A Multi-Targeting Peptide for Hair Follicle Health
Biotinoyl Tripeptide-1 is a combination of biotin (B1667282) (vitamin B7) and a tripeptide consisting of glycine, histidine, and lysine (B10760008) (GHK).[5] Its mechanism is more complex and involves several key actions:
-
Stimulation of Dermal Papilla Cells: It promotes the proliferation of human hair dermal papilla cells (HHDPCs), which are crucial for regulating the hair growth cycle.[5][6]
-
Enhancement of Extracellular Matrix (ECM) Proteins: It upregulates the synthesis of essential anchoring proteins like collagen IV and laminin-5, which strengthen the dermal-epidermal junction and improve hair follicle anchoring.[7][8]
-
Prolongation of the Anagen Phase: By stimulating follicular cells, it extends the active growth phase of the hair cycle.[9][10]
-
Improved Blood Circulation and Anti-inflammatory Effects: It has been shown to increase blood flow to the scalp and possesses anti-inflammatory and antioxidant properties, creating a healthier environment for hair growth.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro, ex vivo, and clinical studies for both peptides.
Table 1: this compound Quantitative Data
| Performance Metric | Quantitative Data | Study Type |
| Eyelash Length & Thickness | 25% increase after 14 days | Clinical Study |
| Eyelash Length & Thickness | 72% increase after 6 weeks | Clinical Study |
| Keratin Gene Expression | Up to 160% increase | Laboratory Experiment |
| Eyelash Length | 10.52% increase after 90 days | Clinical Study |
| Eyelash Volume | 9.3% increase after 90 days | Clinical Study |
| Eyelash Thickness | 35% increase after 90 days | Clinical Study |
Note: The clinical study with 90-day results was on a polygrowth factor serum containing this compound and Myristoyl Hexapeptide-16.[8]
Table 2: Biotinoyl Tripeptide-1 Quantitative Data
| Performance Metric | Quantitative Data | Study Type |
| Hair Density | 34% increase after 12 weeks | Clinical Study[9] |
| Hair Breakage | Up to 25% reduction | Clinical Observation[9] |
| Hair Density | 56.5% increase after 4 months (vs. control) | Clinical Study[11] |
| Hair Growth Promotion | Up to 121% increase | In vitro[11] |
| Laminin-5 & Collagen IV Production | 49% increase | In vitro |
| Keratin Gene Expression | 36% increase | In vitro |
| Hair Loss Reduction | 58% reduction after 16 weeks | Clinical Study |
| Hair Density Increase | 35% increase after 16 weeks | Clinical Study |
Experimental Protocols
This compound: Clinical Eyelash Growth Study Protocol
A representative clinical study protocol for a product containing this compound involves the following steps:
Methodology:
-
Subject Recruitment: A cohort of subjects with self-perceived short or sparse eyelashes is recruited.
-
Baseline Assessment: High-resolution digital photographs of the subjects' eyelashes are taken using a standardized imaging system. Image analysis software is used to measure baseline eyelash length, thickness, and volume.
-
Treatment Phase: Subjects are instructed to apply the serum containing this compound to the roots of their upper eyelashes once daily for a specified period (e.g., 90 days).
-
Follow-up Assessments: Subjects return for follow-up assessments at predefined intervals (e.g., 30, 60, and 90 days), where repeat photography and image analysis are performed.
-
Data Analysis: The changes in eyelash parameters from baseline are statistically analyzed to determine the efficacy of the treatment.
Biotinoyl Tripeptide-1: In Vitro Dermal Papilla Cell Proliferation Assay
This assay evaluates the effect of Biotinoyl Tripeptide-1 on the proliferation of Human Hair Dermal Papilla Cells (HHDPCs).[6][11]
Methodology:
-
Cell Seeding: HHDPCs are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and cultured in a suitable growth medium.
-
Cell Attachment: The plates are incubated for 24 hours to allow the cells to adhere to the plate surface.
-
Treatment: The culture medium is replaced with medium containing various concentrations of Biotinoyl Tripeptide-1. Control wells receive the vehicle solution without the peptide.
-
Incubation: The treated plates are incubated for 48 to 72 hours.
-
Proliferation Assay: A colorimetric assay, such as MTT, is used to assess cell viability. The MTT reagent is added to each well and incubated, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.
-
Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells, indicating the proliferative effect of the peptide.
Biotinoyl Tripeptide-1: Ex Vivo Hair Follicle Organ Culture
This protocol assesses the direct effect of Biotinoyl Tripeptide-1 on the elongation of isolated human hair follicles.[6][11]
Methodology:
-
Follicle Isolation: Human hair follicles in the anagen phase are micro-dissected from scalp skin samples.
-
Culture Setup: Individual hair follicles are placed in wells of a culture plate containing a supplemented growth medium (e.g., William's E Medium).
-
Treatment: Biotinoyl Tripeptide-1 is added to the culture medium at desired concentrations (e.g., 2 ppm and 5 ppm), with a vehicle control group.
-
Incubation: The hair follicles are cultured for 7-14 days, with the medium being changed every 2-3 days.
-
Analysis: The length of the hair shaft is measured daily using imaging software to determine the rate of elongation.
Conclusion
This compound and Biotinoyl Tripeptide-1 are both valuable peptides in the field of hair growth stimulation. This compound's targeted action on keratin production makes it a potent ingredient for enhancing the physical attributes of hair, particularly eyelashes. Biotinoyl Tripeptide-1 offers a broader, more comprehensive approach by improving the overall health and anchoring of the hair follicle, making it a strong candidate for addressing more complex hair loss conditions. The choice between these peptides, or their potential synergistic use, will depend on the specific application and desired therapeutic outcome. Further head-to-head clinical trials would be beneficial to provide a more direct comparison of their in vivo efficacy.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. benchchem.com [benchchem.com]
- 3. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 4. cellular-cosmetics.com [cellular-cosmetics.com]
- 5. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flychem.com [flychem.com]
- 10. ilesformula.com [ilesformula.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Myristoyl Pentapeptide-17's Effect on Keratin Expression
For researchers, scientists, and drug development professionals, understanding the efficacy of cosmetic peptides is paramount for innovation in hair and skin care. This guide provides an objective comparison of Myristoyl Pentapeptide-17's performance in stimulating keratin (B1170402) expression against other alternatives, supported by available experimental data.
Executive Summary
This compound is a well-regarded peptide in the cosmetic industry, primarily for its role in enhancing the length and thickness of eyelashes and eyebrows. The proposed mechanism of action is the stimulation of keratin gene expression, a critical protein for hair structure and strength. While direct quantitative data from peer-reviewed studies on its specific impact on keratin expression is limited in the public domain, its widespread use in commercial formulations suggests a perceived efficacy. This guide compares this compound with other peptides where more quantitative data is available, offering a comprehensive overview for research and development purposes.
Peptide Performance Comparison
The following table summarizes the available data on the effects of various peptides on keratin expression. It is important to note that the data for this compound and its direct comparators is often found in technical datasheets from manufacturers rather than peer-reviewed publications, and thus should be interpreted with this context in mind.
| Peptide | Target | Reported Effect on Keratin Expression | Cell/Tissue Model | Data Source Type |
| This compound | Keratin Genes | Qualitative claims of stimulating keratin gene expression.[1] | Not specified in publicly available data | Manufacturer/Supplier Data |
| Myristoyl Hexapeptide-16 | Keratin Genes | Often used in conjunction with this compound to enhance eyelash length.[1] | Not specified in publicly available data | Manufacturer/Supplier Data |
| Biotinoyl Tripeptide-1 | Keratin Genes | Reported 36% increase in keratin gene expression. | Not specified in publicly available data | Secondary source/Technical Review |
| Copper Tripeptide-1 (GHK-Cu) | Extracellular Matrix Proteins, Hair Follicle Size | Stimulates collagen production and increases hair follicle size, indirectly supporting the keratin structure. | In vitro and clinical studies | Scientific Literature |
Experimental Protocols
To validate the effects of these peptides on keratin expression, standardized in vitro and ex vivo experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Keratinocyte Culture and Peptide Treatment
Objective: To assess the direct effect of a peptide on keratin gene and protein expression in human epidermal keratinocytes.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Growth Medium (KGM)
-
Test Peptides (e.g., this compound)
-
Vehicle control (e.g., sterile water or DMSO)
-
24-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target keratin genes (e.g., KRT1, KRT5, KRT10, KRT14) and housekeeping genes (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against specific keratins (e.g., anti-KRT1, anti-KRT14)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HEKs in KGM in 24-well plates until they reach 70-80% confluency.
-
Peptide Treatment: Starve the cells in a basal medium for 4-6 hours. Treat the cells with the test peptide at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target keratin genes and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Protein Extraction and Western Blot:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target keratins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Ex Vivo Hair Follicle Organ Culture
Objective: To evaluate the effect of a peptide on keratin expression in a system that better mimics the in vivo environment.
Materials:
-
Human scalp skin samples from cosmetic surgery
-
William's E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
Test Peptides
-
Vehicle control
-
6-well culture plates with inserts
-
OCT compound for tissue embedding
-
Cryostat
-
Immunohistochemistry staining reagents
-
Microscope
Procedure:
-
Hair Follicle Isolation: Isolate individual anagen hair follicles from human scalp skin under a dissecting microscope.
-
Culture and Treatment: Place isolated hair follicles in 6-well plates with inserts containing supplemented William's E Medium. Treat the follicles with the test peptide or vehicle control for 3-5 days.
-
Tissue Processing: Embed the hair follicles in OCT compound and freeze. Cut 5-7 µm sections using a cryostat.
-
Immunohistochemistry:
-
Fix the tissue sections and perform antigen retrieval if necessary.
-
Block non-specific binding and incubate with primary antibodies against specific hair keratins.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity to assess changes in keratin expression.
-
Signaling Pathways and Visualizations
The precise signaling pathways through which this compound stimulates keratin expression are not yet fully elucidated in scientific literature. However, the Wnt/β-catenin signaling pathway is a well-established regulator of hair follicle development and keratinocyte differentiation. It is plausible that this compound may interact with this pathway.
Caption: Hypothesized Wnt/β-catenin signaling pathway for this compound.
The following diagram illustrates a typical workflow for validating the effect of a peptide on keratin expression in vitro.
Caption: A standard experimental workflow for in vitro peptide validation.
Conclusion
This compound is a promising candidate for formulations aimed at enhancing hair growth through the stimulation of keratin production. However, for a scientifically rigorous validation, further quantitative studies are necessary to elucidate its precise mechanism of action and dose-dependent effects on specific keratin genes and proteins. The comparative data, although limited, suggests that other peptides, such as Biotinoyl Tripeptide-1, may have more readily available quantitative evidence supporting their efficacy. The provided experimental protocols offer a framework for researchers to conduct their own validation and comparative studies, contributing to a more comprehensive understanding of these bioactive peptides.
References
A Researcher's Guide to the Comparative Analysis of Commercial Myristoyl Pentapeptide-17
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-17 has emerged as a key bioactive ingredient in the cosmetic and therapeutic industries, particularly for its role in enhancing the appearance of eyelashes and eyebrows by stimulating keratin (B1170402) production. However, the purity, activity, and consistency of this peptide can vary significantly between commercial sources. This guide provides a framework for the objective, data-driven comparison of this compound from different suppliers, equipping researchers with the necessary protocols to make informed procurement decisions.
Comparative Data of Commercial Sources
Direct, publicly available head-to-head comparisons of this compound from various commercial suppliers are scarce. Therefore, it is incumbent upon the researcher to perform their own analytical and functional comparisons. Below is a template table to be populated with data obtained from suppliers' Certificates of Analysis (CoA) and in-house experimental testing.
Table 1: Comparative Analysis of this compound Commercial Sources
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D | Notes |
| Product Name | e.g., Cosroma® MP-17 | e.g., LookChem MP-17 | e.g., MedKoo MP-17 | e.g., Omizzur MP-17 | As listed by the supplier. |
| CAS Number | 959610-30-1 | 959610-30-1 | 959610-30-1 | 959610-30-1 | Should be consistent.[1][2][3][4] |
| Molecular Formula | C₄₁H₈₁N₉O₆ | C₄₁H₈₁N₉O₆ | C₄₁H₈₁N₉O₆ | C₄₁H₈₁N₉O₆ | Should be consistent.[2][4] |
| Molecular Weight | ~796.14 g/mol | ~796.14 g/mol | ~796.14 g/mol | ~796.14 g/mol | Should be consistent.[2][4] |
| Stated Purity (%) | e.g., >98% | e.g., ≥99% | e.g., >98% | e.g., >95% | From product datasheet. |
| Form | e.g., White Powder | e.g., Lyophilized Powder | e.g., White Powder | e.g., Liquid Solution | Powder vs. pre-solubilized. |
| Solubility | e.g., Water | e.g., Water | e.g., DMSO, Water | e.g., N/A | As stated by supplier. |
| Price (per mg/g) | Enter Price | Enter Price | Enter Price | Enter Price | For cost-effectiveness analysis. |
| HPLC Purity (%) | Enter Experimental Data | Enter Experimental Data | Enter Experimental Data | Enter Experimental Data | Determined in-house (See Protocol 1). |
| Mass Spec (m/z) | Enter Experimental Data | Enter Experimental Data | Enter Experimental Data | Enter Experimental Data | To confirm identity (Expected: ~796.6 [M+H]⁺). |
| In Vitro Efficacy | Enter Experimental Data | Enter Experimental Data | Enter Experimental Data | Enter Experimental Data | e.g., % increase in Keratin mRNA (See Protocol 2). |
This table is a template. Researchers should populate it with data from suppliers and their own experimental findings.
Mechanism of Action: Stimulating Keratin Production
This compound is a synthetic peptide composed of five amino acids (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a fatty acid that enhances its bioavailability and skin penetration.[1][3] Its primary mechanism of action is the stimulation of keratin genes within the hair follicle.[2][5] By upregulating keratin production, the peptide helps to fortify and lengthen eyelashes and eyebrows.[5] The peptide is thought to influence signaling pathways within the dermal papilla cells, which are crucial for regulating the hair growth cycle.[6][7] The Wnt/β-catenin pathway is a key signaling cascade in dermal papilla cells that governs the proliferation of hair matrix keratinocytes, which then differentiate to form the hair shaft.
Caption: this compound signaling cascade in the hair follicle.
Experimental Protocols
To conduct a thorough comparative analysis, the following experimental protocols are recommended.
Protocol 1: Purity and Identity Verification by RP-HPLC and Mass Spectrometry
This protocol outlines a standard method for determining the purity of synthetic peptides.[1][8][9]
A. Materials and Reagents:
-
This compound samples (lyophilized powder) from different suppliers.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (B52724) (ACN).
-
Trifluoroacetic acid (TFA) or formic acid (FA).
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC system with UV detector.
-
Mass spectrometer (e.g., ESI-TOF).
B. Sample Preparation:
-
Accurately weigh and dissolve each peptide sample in an appropriate solvent (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
C. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.
-
Detection: UV at 214 nm or 220 nm (for the peptide backbone).[8][9]
-
Injection Volume: 20 µL.
D. Data Analysis:
-
Purity: Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, multiplied by 100.[8]
-
Identity: Collect the eluent corresponding to the main peak and analyze by mass spectrometry to confirm the molecular weight (Expected [M+H]⁺ ≈ 796.6).
Caption: Experimental workflow for peptide purity and identity analysis.
Protocol 2: In Vitro Efficacy Assessment in Human Follicle Dermal Papilla Cells (HFDPCs)
This protocol provides a method to compare the biological activity of different this compound sources by measuring their ability to stimulate keratin gene expression.
A. Materials and Reagents:
-
Human Follicle Dermal Papilla Cells (HFDPCs).
-
Cell culture medium (as recommended by the cell supplier).
-
This compound samples, dissolved in sterile, cell-culture grade water or DMSO.
-
6-well cell culture plates.
-
RNA isolation kit.
-
qRT-PCR reagents and primers for a keratin gene (e.g., KRT81, KRT83) and a housekeeping gene (e.g., GAPDH).
-
qRT-PCR system.
B. Cell Culture and Treatment:
-
Culture HFDPCs according to the supplier's instructions.
-
Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare treatment media containing different concentrations of each this compound sample (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Replace the old medium with the treatment or control medium.
-
Incubate the cells for 24-48 hours.
C. Gene Expression Analysis:
-
After incubation, lyse the cells and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers for the target keratin gene and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in keratin gene expression for each treatment condition relative to the vehicle control.
Protocol 3: Clinical (Ex Vivo) Efficacy Assessment using Hair Follicle Organ Culture
For a more direct measure of performance, an ex vivo hair follicle organ culture model can be employed.[10][11]
A. Methodology:
-
Obtain human scalp biopsies from cosmetic surgery with informed consent.
-
Micro-dissect anagen-phase hair follicles.
-
Culture individual follicles in supplemented medium (e.g., Williams E medium).
-
Treat follicles with media containing this compound from different suppliers at a standardized concentration.
-
Measure the elongation of the hair shaft daily for several days using a calibrated microscope.
B. Data Analysis:
-
Calculate the average daily growth rate for each treatment group.
-
Compare the growth rates between the different supplier samples and the control group to determine relative efficacy.
Conclusion
The selection of a this compound supplier should be based on rigorous, multi-faceted analysis. While cost and stated purity are initial considerations, in-house verification of purity and identity via HPLC and mass spectrometry is critical. Furthermore, assessing the biological activity through in vitro or ex vivo models provides the most direct evidence of a product's performance. By following the protocols outlined in this guide, researchers can build a comprehensive dataset to objectively compare commercial sources of this compound, ensuring the selection of a high-quality, active, and reliable raw material for their research and product development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. erthlash.com [erthlash.com]
- 6. β-catenin activity in the dermal papilla regulates morphogenesis and regeneration of hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Analysis of the Anti-inflammatory Properties of Myristoyl Pentapeptide-17 and Alternative Peptides
For Immediate Release
[City, State] – December 5, 2025 – In the quest for novel therapeutic agents to combat inflammation, cosmetic peptides are gaining attention for their potential systemic effects. This guide provides a comprehensive evaluation of the anti-inflammatory properties of Myristoyl Pentapeptide-17 and compares it with two other commercially available peptides, Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-5. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visual representations of key biological pathways.
Executive Summary
This compound is widely recognized in the cosmetic industry for its ability to stimulate keratin (B1170402) production, promoting eyelash and hair growth.[1] While some commercial products containing this peptide claim anti-inflammatory benefits, there is a notable lack of publicly available scientific literature and quantitative data to substantiate these claims directly.[2] In contrast, other peptides, such as Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-5, have published data demonstrating their effects on key inflammatory mediators. This guide aims to present the available evidence for these peptides to aid in the objective assessment of their potential as anti-inflammatory agents.
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the available data on the anti-inflammatory effects of this compound and its alternatives. It is important to note the disparity in the level of evidence.
| Peptide | Target | Reported Effect | Quantitative Data | Source |
| This compound | Inflammatory Cytokines | Claims of suppressing inflammatory cytokines exist in commercial literature. | No peer-reviewed quantitative data available. | [1] |
| Palmitoyl Tetrapeptide-7 | Interleukin-6 (IL-6) | Reduces the production of IL-6. | Up to 40% reduction in interleukin production; 86% reduction in interleukin production after UV radiation exposure.[3][4] | [3][4][5][6][7] |
| Interleukin-1β (IL-1β) | Reduces expression of IL-1β. | Qualitative data from studies on particulate matter-induced inflammation. | ||
| Matrix Metalloproteinase-1 (MMP-1) | Inhibits the activity of MMP-1. | Qualitative.[6] | [6] | |
| Acetyl Tetrapeptide-5 | Interleukin-6 (IL-6) | Downregulates the expression of IL-6. | A study on a similar acetylated tetrapeptide showed a reduction in IL-6.[8] | [8] |
| Vascular Endothelial Growth Factor (VEGF) | May inhibit the VEGF signaling cascade. | Qualitative.[8] | [8] | |
| Angiotensin-Converting Enzyme (ACE) | Demonstrates inhibitory activity against ACE. | Qualitative.[8] | [8] |
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of many compounds is mediated through their interaction with key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Simplified schematic of the NF-κB signaling pathway initiated by LPS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro anti-inflammatory assays.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol describes the basic setup for inducing an inflammatory response in a macrophage cell line.
References
- 1. Eyelashes falling out? this compound? | MDhair [mdhair.co]
- 2. Best UKLASH Black Friday deals – up to 50% off everything including its lash serum [cosmopolitan.com]
- 3. avenalab.com [avenalab.com]
- 4. REB TECHNOLOGY | Palmitoyl tetrapeptide-7 [hzrebtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 7. cir-safety.org [cir-safety.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Eyelash Growth Peptides: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for longer, fuller eyelashes has transitioned from cosmetic enhancement to a domain of active scientific research, with peptides emerging as a promising class of compounds. This guide provides a head-to-head comparison of various eyelash growth peptides, summarizing their mechanisms of action, efficacy data from available studies, and the experimental methodologies used to evaluate them. This objective analysis is intended to support researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science.
Key Eyelash Growth Peptides: An Overview
Several peptides have gained prominence for their purported effects on eyelash growth. The most frequently cited in scientific and commercial literature include:
-
Myristoyl Pentapeptide-17: A five-amino-acid peptide attached to myristic acid, which is believed to enhance bioavailability. It is primarily recognized for its role in stimulating keratin (B1170402) production.[1][2]
-
Myristoyl Hexapeptide-16: A six-amino-acid peptide, also linked to myristic acid. It is often used in conjunction with this compound to synergistically boost keratin synthesis.[1]
-
Biotinoyl Tripeptide-1: This peptide combines biotin, a well-known supplement for hair health, with a three-amino-acid peptide. Its proposed mechanism involves strengthening the hair follicle and anchoring the hair shaft.[3]
-
Acetyl Tetrapeptide-3: A four-amino-acid peptide that is suggested to enhance hair anchoring by stimulating the production of extracellular matrix proteins in the dermal papilla.[4][5]
Comparative Efficacy: A Review of the Data
While direct head-to-head clinical trials comparing the individual efficacy of these peptides are limited, existing studies on formulations containing these peptides provide valuable insights.
A clinical study evaluating a serum containing both This compound and Myristoyl Hexapeptide-16 demonstrated statistically significant improvements in eyelash appearance after 90 days of nightly application. The results, based on digital image analysis, are summarized in the table below.
| Efficacy Parameter | Mean Improvement from Baseline (%) |
| Length | 10.52 |
| Volume | 9.3 |
| Thickness | 35.0 |
| Curl | 50.83 |
Data from an open-label, single-center study involving 29 female participants.[6]
Another open-label clinical trial on an eyelash enhancer serum containing peptides and glycosaminoglycans also reported significant improvements over a 12-week period.
| Efficacy Parameter | Mean Improvement from Baseline (%) |
| Length | 8.3 |
| Number | 5.0 |
| Width | 10.1 |
| Volume | 14.1 |
| Arc | 13.4 |
| Angle | 28.3 |
Data from an open-label clinical trial involving 30 female participants.[7]
In vitro studies on Biotinoyl Tripeptide-1 have shown its ability to promote hair follicle growth. In one manufacturer's study using cultured human hair follicles, a 58% increase in hair growth was observed at a concentration of 2 ppm, and a 121% increase at 5 ppm.[3] Another manufacturer's clinical study on a mascara containing 2% of a Biotinoyl Tripeptide-1 complex reported a 17% increase in eyelash length and a 19% increase in thickness after 30 days.[3]
Acetyl Tetrapeptide-3 has been shown in laboratory studies to increase the synthesis of type III collagen by 65% and laminin (B1169045) proteins by 285%, both of which are crucial for hair anchoring.[8][9]
It is important to note that many commercially available products contain a cocktail of these peptides, making it challenging to attribute the observed effects to a single molecule. Further independent, controlled studies directly comparing these peptides are warranted.
Mechanisms of Action and Signaling Pathways
The primary mechanism by which these peptides are thought to promote eyelash growth is through the stimulation of keratinocyte proliferation and the production of keratin, the key structural protein in hair.[1] They are also believed to influence the hair growth cycle, potentially extending the anagen (growth) phase.
The signaling pathways involved in hair follicle development and cycling are complex and involve intricate cross-talk between various molecules. While the specific pathways activated by each eyelash growth peptide are still under investigation, the Wnt/β-catenin and Transforming Growth Factor-beta (TGF-β) signaling pathways are known to be critical regulators of hair follicle morphogenesis and growth.[10][11][12][13]
-
Wnt/β-catenin Pathway: Activation of this pathway is crucial for initiating the anagen phase and promoting the proliferation of dermal papilla cells, which are key to hair follicle induction and maintenance.[10][11][13] It is hypothesized that some peptides may exert their effects by modulating this pathway.
-
TGF-β Pathway: The TGF-β superfamily of cytokines plays a dual role in hair follicle cycling. While some members promote hair growth, others, like TGF-β2, are involved in inducing the catagen (regression) phase.[12] Peptides that can inhibit the catagen-inducing effects of TGF-β could potentially prolong the anagen phase.
Below are diagrams illustrating the simplified signaling pathways and a general experimental workflow for evaluating eyelash growth peptides.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the reviewed literature for assessing the efficacy of eyelash growth peptides.
In Vitro / Ex Vivo Human Eyelash Follicle Organ Culture
This model provides a controlled environment to study the direct effects of peptides on eyelash growth.
-
Follicle Isolation: Human eyelash follicles are micro-dissected from eyelid biopsies obtained from consenting donors, typically during elective surgical procedures.
-
Culture Conditions: Isolated anagen VI follicles are cultured in a suitable medium, such as Williams' E medium, supplemented with fetal bovine serum, hydrocortisone, insulin, and antibiotics. The follicles are maintained at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: The culture medium is supplemented with varying concentrations of the test peptide(s) or a vehicle control. The medium is changed every 2-3 days.
-
Eyelash Growth Measurement: The length of the eyelash shaft is measured at regular intervals (e.g., daily or every other day) using a calibrated microscope and image analysis software.
-
Molecular Analysis: At the end of the culture period, follicles can be harvested for molecular analysis. Quantitative real-time PCR (qPCR) can be used to assess the expression of genes related to keratin production (e.g., KRT16, KRT6) and key signaling pathways (e.g., Wnt ligands, TGF-β). Immunohistochemistry can be employed to visualize the localization of specific proteins within the follicle.
Clinical Trials in Human Volunteers
Clinical trials are essential for evaluating the efficacy and safety of eyelash growth peptide formulations in a real-world setting.
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. Participants are randomly assigned to receive either the active peptide serum or a placebo vehicle.
-
Participant Selection: Healthy female volunteers with no underlying ocular or dermatological conditions are recruited. Inclusion and exclusion criteria should be clearly defined.
-
Treatment Protocol: Participants are instructed to apply the assigned serum to the base of the upper eyelashes once or twice daily for a specified duration (e.g., 12 weeks).
-
Efficacy Assessment:
-
Digital Image Analysis: Standardized high-resolution photographs of the eyelashes are taken at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12). Specialized software is used to quantify changes in eyelash length, thickness, volume, and curl.[6][7]
-
Global Eyelash Assessment (GEA) Scale: A validated scale used by investigators and/or participants to rate the overall improvement in eyelash appearance.
-
Subjective Questionnaires: Participants complete questionnaires to assess their satisfaction and perception of the product's efficacy.
-
-
Safety Assessment: Ophthalmological examinations are conducted at baseline and at the end of the study to monitor for any adverse events, such as irritation, redness, or changes in iris pigmentation.
-
Statistical Analysis: Appropriate statistical tests are used to compare the changes in efficacy parameters between the active and placebo groups.
Future Directions
The field of eyelash growth peptides would greatly benefit from more rigorous, independent, and comparative research. Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting clinical trials that directly compare the efficacy of individual peptides against each other and a placebo control.
-
Dose-Response Studies: Determining the optimal concentration of each peptide for maximizing efficacy while ensuring safety.
-
Elucidation of Signaling Pathways: In-depth molecular studies to precisely identify the signaling pathways modulated by each peptide in human eyelash follicles.
-
Long-Term Safety Data: Collecting data on the long-term safety of continuous use of these peptides.
By addressing these research gaps, the scientific community can provide a more definitive understanding of the potential of these peptides in the cosmetic and therapeutic enhancement of eyelashes.
References
- 1. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 2. personalformularesources.com [personalformularesources.com]
- 3. benchchem.com [benchchem.com]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. jcadonline.com [jcadonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Wnt/β-catenin signaling controls mouse eyelid growth by mediating epithelial-mesenchymal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt Signaling in Skin Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. regenomedix.com [regenomedix.com]
- 13. academic.oup.com [academic.oup.com]
Assessing the Off-Target Effects of Myristoyl Pentapeptide-17 in Skin Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-17 has emerged as a popular active ingredient in cosmetic formulations, primarily celebrated for its ability to enhance eyelash and eyebrow growth. Its mechanism of action is attributed to the stimulation of keratin (B1170402) production, a key structural protein in hair.[1][2][3] While its on-target efficacy is a focal point for formulators, a thorough assessment of its potential off-target effects in skin cells is crucial for a comprehensive safety and performance profile. This guide provides a comparative overview of this compound and its common alternatives, focusing on the available data for their effects on skin cells and detailing the necessary experimental protocols for a robust evaluation of off-target effects.
On-Target vs. Off-Target Effects: A Conceptual Overview
The desired biological response of a cosmetic peptide is its "on-target" effect. For this compound, this is the upregulation of keratin gene expression in hair follicles.[1][3] However, the introduction of any bioactive molecule into a complex biological system like the skin can lead to unintended "off-target" effects. These can range from beneficial (e.g., anti-inflammatory properties) to detrimental (e.g., cytotoxicity, unwanted gene expression changes). A thorough understanding of these off-target effects is paramount for ensuring product safety and predicting performance.
References
Safety Operating Guide
Proper Disposal Procedures for Myristoyl Pentapeptide-17
This guide provides essential safety and logistical information for the proper disposal of Myristoyl Pentapeptide-17, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] Work in a well-ventilated area.[2] In case of a spill, contain the material to prevent it from entering waterways or drains.[2][3][4]
II. Disposal of Unused this compound
The primary method for disposal of unused this compound is to treat it as chemical waste in accordance with local, state, and federal regulations.[2][3][4][5][6]
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific requirements for chemical waste disposal.[2][3][6]
-
Package for Disposal:
-
Ensure the original container is securely sealed.
-
If transferring to a new container, use one that is appropriate for chemical waste and is clearly labeled with the contents: "this compound".
-
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal company. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Note: While some sources suggest that very small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the potential for environmental contamination.[5] It is always best to err on the side of caution and treat all quantities as chemical waste.
III. Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be disposed of as chemical waste.
Procedure for Contaminated Waste:
-
Segregation: Collect all contaminated disposable materials in a designated, clearly labeled waste bag or container.
-
Disposal: Dispose of the container according to your institution's chemical waste procedures.
IV. Spill Management and Disposal
In the event of a spill, the following steps should be taken to ensure safety and proper disposal of the spilled material.
Spill Cleanup and Disposal Protocol:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Absorb: For liquid spills, use an inert absorbent material such as sand, dry clay, or vermiculite (B1170534) to contain the spill.[2][4] For solid spills, carefully sweep up the material.[6]
-
Collect: Place the absorbed material or swept powder into a suitable, sealed container for hazardous waste.[2][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4] Collect the cleaning materials and any residual contamination for disposal as hazardous waste.[2]
-
Dispose: Label the hazardous waste container appropriately and arrange for its disposal through your institution's EHS program.
V. Summary of Disposal Recommendations
| Material Type | Recommended Disposal Procedure | Key Considerations |
| Unused this compound | Treat as chemical waste. | Dispose of in accordance with local, state, and federal regulations.[2][3][4][5][6] |
| Empty Containers | Dispose of as chemical waste. | Uncleaned packaging must be disposed of according to official regulations.[5] |
| Contaminated Labware (e.g., gloves, pipette tips) | Collect in a designated hazardous waste container. | Do not mix with general waste. |
| Spill Cleanup Materials | Collect in a sealed, labeled hazardous waste container. | Absorb liquid spills with inert material before collection.[2][4] |
VI. Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Myristoyl Pentapeptide-17
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Myristoyl Pentapeptide-17, a synthetic peptide commonly used in cosmetic formulations for eyelash enhancement. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
While some safety data sheets (SDS) classify this compound as non-hazardous, a conservative approach prioritizing safety is always recommended when handling powdered chemicals.[1] The fine powder can be easily aerosolized and inhaled during handling.[2] Therefore, implementing the following personal protective equipment (PPE) and handling protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Safety glasses or goggles are the minimum requirement.[3] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Disposable nitrile gloves are standard for laboratory use.[2][3] It is advisable to wear two pairs of gloves when handling hazardous drugs.[4] Gloves should be changed immediately if they become contaminated.[2] |
| Body Protection | Laboratory coat or disposable gown | A lab coat or protective gown should be worn over standard clothing to protect the skin from spills.[2] Gowns should be made of a low-permeability fabric with a solid front and long sleeves.[4] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet; NIOSH-approved respirator | When handling lyophilized powders that can become airborne, it is essential to work in a ventilated fume hood or biosafety cabinet to prevent inhalation.[2] If a fume hood is unavailable, a NIOSH-approved respirator is recommended.[5] |
Operational Plan: Step-by-Step Handling and Disposal
Following a structured workflow is critical for maintaining safety and preventing contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
